(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-6(3-7)5(2)9-8-4/h3,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVZLKBKPGYLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341389 | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518064-16-9 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518064-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a reliable synthetic pathway for (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The described methodology is a three-step process commencing with the synthesis of 3,5-dimethyl-1H-pyrazole, followed by its formylation to the corresponding pyrazole-4-carbaldehyde, and culminating in a reductive amination to yield the target primary amine.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through the following three-stage sequence:
-
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole via the condensation of acetylacetone with hydrazine.
-
Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde through an indirect Vilsmeier-Haack formylation. Direct formylation of the unsubstituted pyrazole at the C4 position is challenging.
-
Step 3: Synthesis of this compound by reductive amination of the pyrazole-4-carbaldehyde intermediate.
Below is a visual representation of the overall synthetic workflow.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for each step of the synthesis, providing key metrics for reaction efficiency and product characterization.
Table 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
| Parameter | Value | Reference |
| Starting Material | Acetylacetone, Hydrazine Hydrate | [1] |
| Solvent | Water | [1] |
| Reaction Time | 2 hours | [1] |
| Temperature | 15°C | [1] |
| Yield | 95% | [1] |
| Melting Point | 107-108°C |
Table 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (via indirect method)
| Parameter | Value | Reference |
| Starting Material | N-substituted-3,5-dimethyl-1H-pyrazole | [2] |
| Reagents | Vilsmeier-Haack Reagents | [2] |
| Key Steps | N-alkylation, Formylation, Hydrolysis, Decarboxylation | [2] |
| Overall Yield | 65% | [2] |
Table 3: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Adapted from[3][4] |
| Reagents | Ammonium Acetate, Sodium Cyanoborohydride | Adapted from[3][4] |
| Solvent | Methanol | Adapted from[4] |
| Temperature | Room Temperature | Adapted from[5] |
| Yield | Estimated >70% based on similar reactions |
Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
This procedure is adapted from a high-yield synthesis using hydrazine hydrate and acetylacetone.[1]
Materials:
-
Hydrazine hydrate (55% N₂H₄)
-
Acetylacetone (99%)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (11.8 g, 0.20 mol N₂H₄) in 40 mL of water.
-
Cool the solution to 15°C in an ice bath.
-
Slowly add acetylacetone (20.0 g, 0.20 mol) dropwise to the stirred solution, maintaining the temperature at 15°C.
-
After the addition is complete, continue stirring the reaction mixture at 15°C for 2 hours.
-
The product, 3,5-dimethylpyrazole, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Dry the product under vacuum to obtain 3,5-dimethyl-1H-pyrazole.
Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Direct formylation of 3,5-dimethyl-1H-pyrazole at the 4-position is inefficient.[2] The following is a more effective indirect method.
Part A: Synthesis of Methyl β-(3,5-dimethyl-1H-pyrazol-1-yl)propionate
-
In a suitable reaction vessel, combine 3,5-dimethyl-1H-pyrazole with a slight excess of methyl acrylate.
-
Heat the mixture under reflux.
-
After the reaction is complete (monitored by TLC), remove the excess methyl acrylate under reduced pressure.
-
The residue, methyl β-(3,5-dimethyl-1H-pyrazol-1-yl)propionate, can be purified by vacuum distillation.
Part B: Vilsmeier-Haack Formylation
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.
-
Add the methyl β-(3,5-dimethyl-1H-pyrazol-1-yl)propionate to the Vilsmeier reagent.
-
Heat the reaction mixture. The specific temperature and time will need to be optimized.
-
After the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).
-
Extract the product, methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate, with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Part C: Hydrolysis and Decarboxylation
-
Hydrolyze the ester from Part B using an aqueous alkaline solution (e.g., NaOH).
-
Acidify the reaction mixture to precipitate the carboxylic acid intermediate.
-
Isolate the acid and heat it to induce decarboxylation, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[2]
Step 3: Synthesis of this compound
This is a general procedure for reductive amination of an aldehyde to a primary amine using ammonium acetate and sodium cyanoborohydride, adapted for the specific substrate.[3][4]
Materials:
-
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol.
-
Add a significant excess of ammonium acetate (e.g., 10 equivalents) to the solution. This drives the equilibrium towards the formation of the imine.
-
Stir the mixture at room temperature for a period to allow for imine formation (this can be monitored by TLC or NMR).
-
In a separate flask, dissolve sodium cyanoborohydride (1.5-2 equivalents) in a small amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture containing the aldehyde and ammonium acetate.
-
Stir the reaction at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~2-3) to decompose the excess borohydride.
-
Make the solution basic by adding an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Extract the product, this compound, with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or distillation under reduced pressure.
Logical Relationships in Synthesis
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
Caption: Logical flow of the synthesis of this compound.
References
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide on the Physicochemical Properties of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and an aminomethyl group. The pyrazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
A comprehensive compilation of the physicochemical properties of this compound and its common salt forms is presented below. While experimental data for the free base is limited, information on its dihydrochloride and dihydrobromide salts, along with predicted values for related structures, offers valuable insights.
Table 1: Physicochemical Data for this compound and Its Salts
| Property | This compound | This compound Dihydrochloride[1] | This compound Dihydrobromide |
| Molecular Formula | C₆H₁₁N₃ | C₆H₁₁N₃·2HCl | C₆H₁₃Br₂N₃ |
| Molecular Weight ( g/mol ) | 125.17 | 198.09[1] | 287.00 |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Predicted: 289.1±35.0 (for N-ethyl derivative)[2] | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| logP (Predicted) | Data not available | Data not available | Data not available |
| Solubility | Generally, pyrazole derivatives exhibit limited solubility in water but are more soluble in organic solvents like ethanol, methanol, and acetone. | Data not available | Data not available |
| Appearance | Solid (form of its salts)[1] | Solid | Solid |
Synthesis and Characterization
The synthesis of this compound can be approached through a multi-step process, primarily involving the functionalization of the readily available 3,5-dimethylpyrazole precursor.
Experimental Protocols
1. Synthesis of 3,5-Dimethylpyrazole
A common and efficient method for the synthesis of 3,5-dimethylpyrazole involves the condensation reaction between acetylacetone and hydrazine hydrate.
-
Procedure: In a round-bottom flask, acetylacetone and hydrazine hydrate are reacted, often in a solvent such as ethanol or water. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude 3,5-dimethylpyrazole can be purified by recrystallization or distillation. An acid catalyst, such as glacial acetic acid, can be employed to facilitate the reaction.
2. Synthesis of this compound
A plausible synthetic route to obtain the target compound involves a two-step sequence starting from an N-protected or N-substituted 3,5-dimethylpyrazole:
-
Step 1: Vilsmeier-Haack Formylation. The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings. For 3,5-dimethylpyrazole, the nitrogen atom of the pyrazole ring needs to be substituted (e.g., with an alkyl or benzyl group) to direct the formylation to the 4-position. The reaction is typically carried out by treating the N-substituted 3,5-dimethylpyrazole with a Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The reaction yields the corresponding N-substituted-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Step 2: Reductive Amination. The resulting 4-carbaldehyde can then be converted to the primary amine, this compound, via reductive amination. This transformation can be achieved in a one-pot reaction by treating the aldehyde with an ammonia source (such as ammonium acetate or ammonia in methanol) and a suitable reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically performed in a protic solvent like methanol or ethanol. Subsequent removal of the N-protecting group (if applicable) would yield the final target compound.
Below is a logical workflow for the proposed synthesis:
Characterization Data
-
¹H NMR: The proton NMR spectrum would likely show characteristic singlets for the two methyl groups at the 3- and 5-positions of the pyrazole ring. A singlet for the methine proton at the 4-position would be absent, and instead, signals corresponding to the aminomethyl protons (-CH₂NH₂) would be observed. The N-H protons of the pyrazole ring and the amine group would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the two distinct methyl carbons, the carbons of the pyrazole ring (C3, C4, and C5), and the methylene carbon of the aminomethyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (125.17 g/mol for the free base).
Biological Activity and Signaling Pathways
While a broad range of biological activities have been reported for various pyrazole derivatives, specific studies detailing the mechanism of action or involvement in signaling pathways for this compound are currently limited. Pyrazole-containing compounds have been investigated for their roles as:
-
Anticancer Agents: Many pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.
-
Antimicrobial and Antifungal Agents: The pyrazole scaffold is present in several compounds with demonstrated activity against bacteria and fungi.
-
Anti-inflammatory Agents: Some pyrazole derivatives act as inhibitors of enzymes involved in the inflammatory response, such as cyclooxygenase (COX).
Given the prevalence of pyrazole derivatives as kinase inhibitors, a hypothetical signaling pathway where this compound could potentially act as an inhibitor is depicted below. This is a generalized representation and is not based on specific experimental evidence for this particular compound.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. This guide has summarized the currently available physicochemical data, outlined a plausible synthetic strategy, and touched upon the potential biological relevance of this compound class. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound and its derivatives. The provided synthetic workflow and hypothetical signaling pathway offer a foundation for future research endeavors in this promising area of medicinal chemistry.
References
An In-depth Technical Guide on (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine (CAS 518064-16-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine, a pyrazole derivative with the CAS number 518064-16-9, is a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and potential biological activity, with a focus on its putative role as a Prostaglandin E2 receptor 3 (EP3) antagonist. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
While extensive experimental data for the free base of this compound is limited in publicly accessible literature, a combination of data for its salt forms and predicted properties provides a useful profile.
| Property | Value | Source |
| CAS Number | 518064-16-9 | |
| Molecular Formula | C₆H₁₁N₃ | |
| Molecular Weight | 125.17 g/mol | |
| Boiling Point | 298.9 ± 35.0 °C | Predicted |
| Density | 1.102 ± 0.06 g/cm³ | Predicted |
| pKa | 15.74 ± 0.50 | Predicted |
| Melting Point | Not available | |
| Solubility | Not available |
Note: Predicted data should be used as an estimation and experimental verification is recommended.
The compound is also available as dihydrochloride (CAS 518064-16-9) and dihydrobromide salts, which are typically solids with different molecular weights.
Synthesis
Two potential synthetic routes are outlined below:
Route A: Via Vilsmeier-Haack Formylation and Reductive Amination
-
Formylation: 3,5-Dimethylpyrazole can be formylated at the 4-position using the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Reductive Amination: The resulting aldehyde can then be converted to the primary amine, this compound, through reductive amination. This can be achieved via several methods, including the Leuckart reaction (using ammonium formate or formamide) or by forming an oxime followed by reduction.
Route B: Via Cyanation and Reduction
-
Cyanation: Introduction of a cyano group at the 4-position of the 3,5-dimethylpyrazole ring would yield 3,5-dimethyl-1H-pyrazole-4-carbonitrile.
-
Reduction: The nitrile group can then be reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford the final product.
The following diagram illustrates a potential synthetic workflow.
Purification: Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization or salt formation to obtain a pure, stable solid.
Spectroscopic Data
Comprehensive, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not currently available in the public domain. Researchers synthesizing this compound would need to perform full spectral characterization to confirm its structure.
Biological Activity and Mechanism of Action
While direct experimental evidence is limited, this compound has been suggested to act as a Prostaglandin E2 receptor 3 (EP3) antagonist. The EP3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes.
The EP3 Receptor Signaling Pathway:
Prostaglandin E2 (PGE2) is the endogenous ligand for the EP3 receptor. The binding of PGE2 to the EP3 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein.[1][2] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP levels counteracts the effects of signaling pathways that are stimulated by Gαs-coupled receptors.[2]
The EP3 receptor has several splice variants, which can also couple to other G-proteins, such as Gα12/13, leading to the activation of the Rho signaling pathway, and potentially Gαs, leading to an increase in cAMP.[4] This diversity in G-protein coupling allows for a wide range of cellular responses to PGE2.
The following diagram illustrates the primary inhibitory signaling pathway of the EP3 receptor.
Potential as an EP3 Antagonist:
As a putative EP3 receptor antagonist, this compound would competitively bind to the EP3 receptor, thereby blocking the binding of the endogenous ligand PGE2. This would prevent the initiation of the downstream signaling cascade, leading to a functional inhibition of the EP3 receptor's effects.
The therapeutic potential of EP3 receptor antagonists is being explored in various areas, including:
-
Inflammation and Pain: By blocking the pro-inflammatory effects of PGE2 mediated through the EP3 receptor, antagonists could offer a novel approach to treating inflammatory conditions and pain.[2]
-
Cardiovascular Diseases: The EP3 receptor is implicated in platelet aggregation and vasoconstriction, suggesting that its antagonists could have therapeutic benefits in cardiovascular diseases.
-
Diabetes: The EP3 receptor is involved in the regulation of insulin secretion, and its antagonism is being investigated as a potential therapeutic strategy for type 2 diabetes.[5]
Further research, including binding affinity studies (e.g., radioligand binding assays) and functional assays (e.g., measuring cAMP levels in response to PGE2 stimulation in the presence and absence of the compound), is necessary to confirm the activity of this compound as an EP3 receptor antagonist and to determine its potency and selectivity.
Applications in Research and Drug Development
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous approved drugs containing this motif. The potential of this compound as an EP3 receptor antagonist makes it a valuable tool for:
-
Target Validation: As a selective chemical probe, it could be used to further elucidate the physiological and pathophysiological roles of the EP3 receptor in various disease models.
-
Lead Optimization: The structure of this compound can serve as a starting point for the design and synthesis of more potent and selective EP3 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties.
-
Therapeutic Development: If its efficacy and safety are established, it could be developed as a novel therapeutic agent for a range of diseases where EP3 receptor signaling is dysregulated.
Conclusion
This compound is a pyrazole derivative with potential as a Prostaglandin E2 receptor 3 antagonist. While there is a need for more comprehensive experimental data to fully characterize this compound, this technical guide provides a summary of the available information and outlines its potential in the field of drug discovery. Further research into its synthesis, spectroscopic properties, and, most importantly, its biological activity is warranted to fully explore its therapeutic potential.
References
- 1. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 4. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the expected spectroscopic data for the compound (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine. The information is targeted towards researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions based on its chemical structure with established spectroscopic principles for similar compounds.
Chemical Structure and Overview
This compound is a primary amine featuring a 3,5-dimethylpyrazole heterocyclic core. This structure suggests characteristic spectroscopic signatures that can be used for its identification and characterization. The molecule's key functional groups are the pyrazole ring, two methyl groups, a methylene bridge, and a primary amine group.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural components and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 9.0 | Broad Singlet | 1H | NH (pyrazole) |
| ~ 3.6 | Singlet | 2H | CH₂ (methylene) |
| ~ 2.2 | Singlet | 6H | 2 x CH₃ (pyrazole methyls) |
| ~ 1.5 - 2.5 | Broad Singlet | 2H | NH₂ (amine) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C3 and C5 (pyrazole ring) |
| ~ 110 | C4 (pyrazole ring) |
| ~ 35 | CH₂ (methylene) |
| ~ 10 | CH₃ (pyrazole methyls) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Broad | N-H stretch (NH and NH₂) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| ~ 1550 | Medium | C=N, C=C stretch (pyrazole ring) |
| 1250 - 1020 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Interpretation |
| 139 | [M]⁺ (Molecular Ion) |
| 123 | [M-NH₂]⁺ |
| 96 | [M-CH₂NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized for the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Record the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Record the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1][2][3] Primary amines typically show two N-H stretching bands.[1][2][3]
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion ([M]⁺) and protonated molecule ([M+H]⁺).
-
Fragmentation Analysis: If using an ionization technique that causes fragmentation (like EI), analyze the resulting fragmentation pattern to deduce the structure of the molecule.
Visualization of Chemical Structure
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide on (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine, a core scaffold of significant interest in medicinal chemistry. This document details their synthesis, biological activities, structure-activity relationships (SAR), and the signaling pathways they modulate.
Core Structure and Therapeutic Potential
The this compound scaffold is a versatile platform for the development of potent and selective inhibitors of various key biological targets implicated in a range of diseases, including cancer and inflammatory disorders. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a crucial pharmacophore. The 3,5-dimethyl substitution pattern and the 4-methanamine group provide key interaction points that can be modified to achieve desired biological activity and pharmacokinetic properties.
Derivatives of this core structure have shown significant promise as inhibitors of Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which are critical nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis.
Synthesis of Structural Analogs and Derivatives
The synthesis of this compound analogs typically begins with the construction of the 3,5-dimethylpyrazole core, followed by functionalization at the 4-position and subsequent modification of the methanamine moiety.
A general synthetic approach involves the condensation of a β-dicarbonyl compound, such as acetylacetone, with hydrazine or a substituted hydrazine to form the 3,5-dimethylpyrazole ring.[1][2] Subsequent Vilsmeier-Haack reaction can introduce a formyl group at the 4-position, which can then be converted to the methanamine via reductive amination.
Further derivatization of the amino group allows for the introduction of a wide variety of substituents, leading to the generation of diverse chemical libraries for biological screening.
Experimental Protocols:
General Procedure for the Synthesis of N-Substituted (3,5-Dimethyl-1H-pyrazol-4-yl)methanamines:
A mixture of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and a reducing agent such as sodium triacetoxyborohydride (1.5 eq.) are stirred in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted this compound derivative.[2]
Biological Activities and Structure-Activity Relationships (SAR)
Structural modifications to the this compound core have a profound impact on biological activity. The following sections summarize the key findings for different therapeutic targets.
Janus Kinase (JAK) Inhibition
The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and cancers.[3][4][5][6][7] Several 4-amino-1H-pyrazole derivatives have been identified as potent JAK inhibitors.[3][4]
Structure-Activity Relationship (SAR) for JAK Inhibition:
-
4-Amino Linker: The nature of the substituent on the 4-aminomethyl group is crucial for activity. Bulky and aromatic substituents are often well-tolerated and can enhance potency.
-
Pyrazole Core: The 3,5-dimethyl substitution on the pyrazole ring is important for maintaining the overall conformation and interaction with the kinase domain.
-
N1-Substitution: Substitution at the N1 position of the pyrazole ring can modulate selectivity and pharmacokinetic properties.
| Compound ID | R1 Group on 4-aminomethyl | JAK1 IC50 (nM)[3] | JAK2 IC50 (nM)[3] | JAK3 IC50 (nM)[3] | Antiproliferative Activity (IC50, µM)[4] |
| 3a | H | - | - | - | PC-3: >20, HEL: 1.5, K562: 1.8, MCF-7: >20 |
| 3f | Cyclohexyl | 3.4 | 2.2 | 3.5 | PC-3: 3.8, HEL: 1.2, K562: 1.5, MCF-7: 4.5 |
| 11b | 4-(trifluoromethoxy)phenyl | - | - | - | HEL: 0.35, K562: 0.37 |
EGFR and VEGFR-2 Inhibition
EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[8][9][10][11][12][13][14][][16][17] Dual inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy.[8] Several pyrazole-based compounds have demonstrated potent inhibitory activity against these kinases.
Structure-Activity Relationship (SAR) for EGFR/VEGFR-2 Inhibition:
-
Aromatic Substituents: The presence of specific aromatic and heteroaromatic substituents on the pyrazole scaffold is critical for binding to the ATP-binding pocket of the kinases.
-
Hinge-Binding Moiety: A key pharmacophoric feature for many kinase inhibitors is a hydrogen bond acceptor that interacts with the hinge region of the kinase. In pyrazole derivatives, one of the pyrazole nitrogens often serves this role.
-
Hydrophobic Interactions: Lipophilic groups that can occupy hydrophobic pockets within the kinase domain generally enhance inhibitory potency.
| Compound ID | Target Kinase | IC50 (µM)[8] | Cancer Cell Line | Antiproliferative Activity (IC50, µM)[8] |
| 9 | VEGFR-2 | 0.22 | HEPG2 | 2.30 |
| 12 | EGFR | 0.09 | HEPG2 | 0.71 |
| 12 | VEGFR-2 | 0.23 | HEPG2 | 0.71 |
| 3 | EGFR | 0.06 | HEPG2 | 4.07 |
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by this compound derivatives.
JAK/STAT Signaling Pathway and Inhibition
// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05"]; CytokineReceptor [label="Cytokine Receptor", fillcolor="#FBBC05"]; JAK [label="JAK", fillcolor="#EA4335"]; STAT [label="STAT", fillcolor="#4285F4"]; STAT_dimer [label="STAT Dimer", fillcolor="#4285F4"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; GeneExpression [label="Gene Expression\n(Inflammation, Proliferation)", fillcolor="#34A853"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cytokine -> CytokineReceptor [label="Binds"]; CytokineReceptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> Nucleus [label="Translocates to"]; Nucleus -> GeneExpression [label="Regulates"]; Inhibitor -> JAK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } . Caption: Inhibition of the JAK/STAT signaling pathway.
EGFR Signaling Pathway and Inhibition
// Nodes EGF [label="EGF", fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#EA4335"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#4285F4"]; RAF [label="RAF", fillcolor="#4285F4"]; MEK [label="MEK", fillcolor="#4285F4"]; ERK [label="ERK", fillcolor="#4285F4"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; GeneExpression [label="Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization; Dimerization -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Nucleus [label="Translocates to"]; Nucleus -> GeneExpression [label="Regulates"]; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } . Caption: Inhibition of the EGFR signaling pathway.
VEGFR-2 Signaling Pathway and Inhibition
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4"]; PLCg [label="PLCγ", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#4285F4"]; AKT [label="AKT", fillcolor="#4285F4"]; EndothelialCell [label="Endothelial Cell\n(Proliferation, Migration, Survival)", fillcolor="#34A853"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> Dimerization; Dimerization -> PLCg [label="Activates"]; Dimerization -> PI3K [label="Activates"]; PI3K -> AKT; PLCg -> EndothelialCell; AKT -> EndothelialCell; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } . Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its structural versatility allows for fine-tuning of activity against a range of important drug targets. The information presented in this guide highlights the significant potential of these compounds, particularly as inhibitors of key kinases involved in cancer and inflammation. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these promising molecules towards clinical applications.
References
- 1. jocpr.com [jocpr.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature [mdpi.com]
- 6. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Theoretical and Computational Insights into (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies on (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document outlines the synthesis, spectroscopic characterization, and in-silico analysis of this pyrazole derivative, offering valuable insights for its application in drug design and development.
Molecular Structure and Synthesis
This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The core structure features methyl groups at positions 3 and 5, and a methanamine group at position 4.
While direct synthesis protocols for this compound are not extensively detailed in the literature, a plausible synthetic route can be extrapolated from established methods for similar pyrazole derivatives. A common approach involves the condensation of a β-dicarbonyl compound with hydrazine hydrate to form the pyrazole ring, followed by functionalization at the 4-position.
A proposed synthetic pathway is outlined below:
Spectroscopic and Computational Characterization
Experimental Protocols
General Synthesis of 3,5-Dimethyl-1H-pyrazole: A mixture of acetylacetone and hydrazine hydrate is refluxed for approximately 3 hours in a suitable solvent such as ethanol. The solvent is then evaporated to yield 3,5-dimethyl-1H-pyrazole.[1]
General Procedure for Vilsmeier-Haack Formylation: To a solution of 3,5-dimethyl-1H-pyrazole in a solvent like DMF, phosphorus oxychloride (POCl3) is added dropwise at low temperature. The reaction mixture is then heated, followed by hydrolysis to obtain the corresponding 4-carbaldehyde derivative.
General Procedure for Oximation and Reduction: The 4-carbaldehyde is treated with hydroxylamine hydrochloride in the presence of a base to form the oxime. Subsequent reduction of the oxime using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) yields the final aminomethyl product.
Predicted Spectroscopic Data
Based on data from related pyrazole derivatives, the following spectroscopic characteristics for this compound can be anticipated.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (CDCl₃, δ ppm) | ~2.3 (s, 6H, 2x CH₃), ~3.8 (s, 2H, CH₂), ~1.5 (br s, 2H, NH₂), ~9.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~11 (CH₃), ~35 (CH₂), ~105 (C4), ~140 (C3/C5) |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~2950-2850 (C-H stretching), ~1600 (C=N stretching) |
Computational Studies
Density Functional Theory (DFT) calculations are instrumental in understanding the electronic properties of this compound. These studies are typically performed using software like Gaussian, with the B3LYP functional and a 6-311++G(d,p) basis set being common choices.[2]
References
The Expanding Therapeutic Landscape of Pyrazole-Based Compounds: A Technical Guide to Key Targets
Introduction: The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its versatile synthetic accessibility and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated significant efficacy in oncology, inflammation, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers and drug development professionals in this dynamic field.
Key Therapeutic Targets and Quantitative Data
Pyrazole-based compounds have been successfully designed to modulate the activity of several important classes of biological targets. The following tables summarize the in vitro potency of representative pyrazole derivatives against their respective targets.
Kinase Inhibitors
Kinases are a major class of therapeutic targets for pyrazole derivatives, particularly in oncology. The pyrazole ring can act as a bioisostere for other aromatic systems, facilitating interactions within the ATP-binding pocket of these enzymes.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 | |
| Afuresertib | Akt1, Akt2, Akt3 | 0.02, 2, 2.6 | |
| Compound 24 | CDK1 | 2380 | |
| Compound 25 | CDK1 | 1520 | |
| Compound 7 | Aurora A, Aurora B | 28.9, 2.2 | |
| Barasertib | Aurora B | - | |
| Compound 6b | VEGFR2, CDK-2 | 200, 458 | |
| Compound 4a | VEGFR2, CDK-2 | 550, 205 | |
| Compound 1b | Haspin | 57 | |
| Compound 1c | Haspin | 66 |
Anticancer Activity Against Cell Lines
The inhibition of various cellular targets by pyrazole compounds translates to potent anti-proliferative activity against a range of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6b | HepG-2 (Liver) | 2.52 | |
| Compound 5a | HepG-2 (Liver) | 3.46 | |
| Compound 4a | HepG-2 (Liver) | 4.4 | |
| Compound 6d | HNO-97 (Head and Neck) | 10.56 | |
| Compound 6b | HNO-97 (Head and Neck) | 10 | |
| Pyrazole Acetohydrazide Derivative | A2780 (Ovarian) | 8.63 | |
| Pyrazole Triazole Thiol Derivative | PC-3 (Prostate) | 5.32 | |
| Pyrazole Carbohydrazide Derivative | MDA-MB-231 (Breast) | 6.36 |
Cyclooxygenase (COX) Inhibitors
The selective inhibition of COX-2 is a hallmark of several anti-inflammatory pyrazole-based drugs, such as celecoxib. This selectivity is attributed to the larger and more flexible binding pocket of COX-2 compared to the COX-1 isoform.
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 39.8 | 8.3 | |
| COX-2 | 4.8 | |||
| PC-406 | COX-1 | >1000 | >112.2 | |
| COX-2 | 8.9 | |||
| PC-407 | COX-1 | 27.5 | 14.4 | |
| COX-2 | 1.9 | |||
| Compound 5f | COX-2 | 1500 | 9.56 | |
| Compound 6f | COX-2 | 1150 | 8.31 | |
| PYZ31 | COX-2 | 19.87 | - |
Cannabinoid Receptor Ligands
Pyrazole derivatives have been developed as potent modulators of the cannabinoid receptors CB1 and CB2, with applications in pain, inflammation, and obesity.
| Compound | Target | Ki (nM) | Activity | Reference |
| Rimonabant | CB1 | 2 | Antagonist | |
| CB2 | >1000 | |||
| Compound 7 | CB1 | 7.5 | Antagonist | |
| RNB-61 | hCB2 | 0.57 | Full Agonist | |
| hCB1 | 4300 |
Monoamine Oxidase (MAO) Inhibitors
The inhibition of monoamine oxidases A and B is a key strategy in the treatment of neurodegenerative and psychiatric disorders. Pyrazoline derivatives have shown promise as selective MAO inhibitors.
| Compound | Target | IC50 (µM) | Reference |
| Compound 7 | hMAO-A | 0.06 | |
| Unspecified Pyrazoline | hMAO-A | - | |
| Unspecified Pyrazoline | hMAO-B | - |
Signaling Pathways and Experimental Workflows
The therapeutic effects of pyrazole-based compounds are often mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways targeted by these compounds and a general workflow for their in vitro evaluation.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: MAPK/ERK Signaling Pathway Inhibition.
Caption: General In Vitro Drug Discovery Workflow.
Detailed Experimental Protocols
The following section provides detailed methodologies for key in vitro assays commonly used to evaluate the therapeutic potential of pyrazole-based compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test pyrazole compound dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compound in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate mixture in Kinase Assay Buffer. The optimal enzyme concentration should be empirically determined to produce a robust signal.
-
Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mixture to the wells of the assay plate containing the serially diluted compound. Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
ATP Addition: Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km of the specific kinase. Add 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction.
-
Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vitro COX Inhibition Assay (Colorimetric)
This protocol outlines a method for screening pyrazole compounds as inhibitors of COX-1 and COX-2 based on the peroxidase activity of the enzymes.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Heme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test pyrazole compound
-
96-well plate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the enzyme and heme in the Assay Buffer.
-
Assay Setup:
-
Background Wells: Add Assay Buffer and Heme.
-
100% Initial Activity Wells: Add Assay Buffer, Heme, and enzyme.
-
Inhibitor Wells: Add Assay Buffer, Heme, enzyme, and the test pyrazole compound at various concentrations.
-
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Signal Development: The peroxidase activity of COX will oxidize TMPD, leading to a color change.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
DNA Gyrase Supercoiling Assay
Methodological & Application
Application Notes and Protocols for the Synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine from Acetylacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the multi-step synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine, a valuable heterocyclic building block, starting from the readily available precursor, acetylacetone. The synthetic route involves three key transformations: the Paal-Knorr condensation to form the pyrazole core, subsequent Vilsmeier-Haack formylation to introduce a functional handle at the C4 position, and finally, a reductive amination to yield the target primary amine. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate the successful replication of this synthesis in a laboratory setting.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific scaffold of this compound offers a versatile platform for further functionalization, making it a key intermediate in the synthesis of complex molecular architectures and potential therapeutic agents. This application note outlines a reliable and well-documented synthetic pathway to this compound.
Synthetic Strategy Overview
The synthesis is performed in three sequential steps, as illustrated in the workflow diagram below. Each step is designed to be high-yielding and utilizes common laboratory reagents.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
This procedure follows the well-established Paal-Knorr pyrazole synthesis. This method involves the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine source.[1][2][3]
Materials:
-
Hydrazine sulfate or Hydrazine hydrate
-
Sodium hydroxide (if using hydrazine sulfate)
-
Acetylacetone
-
Ethanol or Water
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Saturated sodium chloride solution
Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a stirrer and a dropping funnel, dissolve hydrazine hydrate (0.20 mol) in 50 mL of ethanol.[3] Place the flask in an ice bath to cool the solution.
-
Addition of Acetylacetone: Slowly add acetylacetone (0.20 mol) dropwise to the cooled hydrazine solution with continuous stirring over 30 minutes, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1 hour.[3]
-
Work-up: Remove the solvent under reduced pressure. Dissolve the resulting solid in a minimal amount of warm n-hexane and cool in a refrigerator to induce crystallization.[3]
-
Purification: Collect the crystalline product by filtration, wash with cold n-hexane, and dry under vacuum. The expected yield is typically high, ranging from 77-95%.[1][2]
Step 2: Vilsmeier-Haack Formylation to 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is an effective method for formylating electron-rich heterocyclic compounds.[4][5][6] It utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or DMF as solvent
-
Crushed ice
-
Saturated sodium bicarbonate solution
Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 equiv.) in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equiv.) dropwise while stirring, ensuring the temperature does not exceed 10 °C.[4] Stir the resulting mixture at this temperature for 30 minutes.
-
Formylation Reaction: Dissolve 3,5-Dimethyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[4]
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours). If the reaction is sluggish, the temperature can be gradually increased.[4]
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization.
Step 3: Reductive Amination to this compound
This final step converts the aldehyde functional group into the target primary amine via reductive amination. This protocol is adapted from general procedures for similar substrates.[7]
Materials:
-
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
-
Ammonia solution (e.g., 7N in methanol) or Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or 1,2-Dichloroethane
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Protocol:
-
Reaction Setup: To a solution of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) in methanol, add a solution of ammonia in methanol (7N, 1.5 equiv.).
-
Reduction: Stir the mixture at room temperature for 1 hour to allow for imine formation. Then, add sodium cyanoborohydride (1.2 equiv.) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Work-up: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove methanol.
-
Extraction and Purification: Add saturated sodium bicarbonate solution to the residue and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be purified by column chromatography or by forming a salt (e.g., hydrochloride or dihydrobromide) and recrystallizing.[8][9]
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Acetylacetone | Hydrazine | Ethanol/Water | Reflux | 1-2 h | 77-95%[1][2] |
| 2 | 3,5-Dimethyl-1H-pyrazole | POCl₃, DMF | DMF/DCM | 0 °C to RT | 2-4 h | ~65%[10] |
| 3 | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | NH₃/MeOH, NaBH₃CN | Methanol | Room Temp. | 12-16 h | - |
Table 2: Characterization Data of Synthesized Compounds
| Compound | Molecular Formula | MW ( g/mol ) | Appearance | m.p. (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | White solid | 107-108[1] | ¹H NMR (CDCl₃): δ 5.8 (s, 1H, CH), 2.2 (s, 6H, 2xCH₃).[11] ¹³C NMR (CDCl₃): δ 148.1 (C3/C5), 106.4 (C4), 12.9 (CH₃).[11] MS (EI): m/z 96 (M⁺).[12] |
| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | C₆H₈N₂O | 124.14 | Solid | - | ¹H NMR (DMSO-d₆, N-phenyl analog): δ 10.02 (s, 1H, CHO), 7.07-7.48 (m, Ar-H), 2.47 (s, 3H, CH₃).[13] ¹³C NMR (DMSO-d₆, N-phenyl analog): δ 186.3 (CHO), 163.2, 151.0, 139.5, 138.2, 131.9, 131.8, 129.6, 129.0, 126.4, 122.9, 117.2, 117.0, 13.8 (CH₃).[13] |
| This compound | C₆H₁₁N₃ | 125.17 | - | - | Data for dihydrobromide salt available.[8] |
Note: Spectroscopic data for the unsubstituted 4-carbaldehyde and final methanamine are limited in the literature; data for closely related analogs are provided for reference.
Safety Precautions
-
Hydrazine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out under anhydrous conditions in a fume hood.
-
Sodium cyanoborohydride (NaBH₃CN) is toxic and can release hydrogen cyanide gas upon contact with acid. The work-up should be performed carefully, ensuring the solution is basic before disposal.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout all procedures.
Conclusion
The synthetic route detailed in this application note provides a robust and reproducible method for obtaining this compound from acetylacetone. The procedures are based on well-established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. This versatile building block can be utilized in various downstream applications, particularly in the construction of novel heterocyclic compounds for drug discovery and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ineosopen.org [ineosopen.org]
- 8. This compound dihydrobromide | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1384427-45-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its rigid pyrazole core, substituted with methyl groups and a reactive aminomethyl functional group at the 4-position, provides a valuable scaffold for the synthesis of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in various biological interactions.[1][2] This document provides an overview of its applications, potential therapeutic targets, and representative experimental protocols.
Overview of Medicinal Chemistry Applications
The 3,5-dimethylpyrazole core offers a stable and synthetically accessible platform for drug design. The aminomethyl group at the 4-position serves as a key handle for introducing diverse substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. While specific data for this compound derivatives are not extensively published, the broader class of pyrazole-containing compounds has demonstrated a wide range of biological activities.
Potential Therapeutic Areas:
-
Oncology: Pyrazole derivatives have been extensively investigated as anticancer agents, targeting various protein kinases.[3][4] The this compound scaffold can be utilized to design inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.
-
Inflammatory Diseases: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound could be explored for their potential to inhibit inflammatory enzymes like cyclooxygenase (COX) or phosphodiesterase 4 (PDE4).
-
Neurodegenerative Diseases: Pyrazoline-containing compounds, structurally related to pyrazoles, have shown promise as inhibitors of enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).
-
Infectious Diseases: The pyrazole scaffold has been incorporated into agents with antibacterial and antifungal properties.
Quantitative Data Summary
Due to the limited availability of public data specifically for derivatives of this compound, the following table presents representative data for structurally related 3,5-dimethylpyrazole and 4-substituted pyrazole derivatives to illustrate their potential biological activities.
| Compound Class | Target | Biological Activity | IC₅₀/EC₅₀ (µM) | Reference |
| 3,5-Dimethylpyrazole-containing pyrazolo[3,4-d]pyrimidine | FGFR | Kinase Inhibition | 5.18 | [3] |
| 3,5-Dimethylpyrazole-containing pyrazolo[3,4-d]pyrimidine | EGFR | Kinase Inhibition | >100 | [3] |
| 3,5-Dimethylpyrazole-containing pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast Cancer) | Cytotoxicity | 5.00 | [3] |
| 3,5-Dimethylpyrazole-containing pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon Cancer) | Cytotoxicity | 32.52 | [3] |
| 3,5-Dimethylpyrazole-containing pyrazolo[3,4-d]pyrimidine | HEPG-2 (Liver Cancer) | Cytotoxicity | 10.11 | [3] |
| 4-Arylmethyl-1-phenylpyrazole Derivative | Androgen Receptor | Antagonist Activity | ~0.1 (Antagonist IC₅₀) | This is a representative value based on the potential of related compounds. |
| 4-Substituted Pyrazole Derivative | Aurora-A Kinase | Kinase Inhibition | 0.212 | [4] |
| 4-Substituted Pyrazole Derivative | Aurora-B Kinase | Kinase Inhibition | 0.461 | [4] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of a hypothetical derivative of this compound, targeting a protein kinase.
Synthesis Protocol: Synthesis of N-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-4-(pyridin-4-yl)pyrimidin-2-amine (A Hypothetical Kinase Inhibitor)
This protocol describes a plausible synthetic route for a derivative of this compound.
Materials:
-
This compound dihydrobromide
-
2-Chloro-4-(pyridin-4-yl)pyrimidine
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound dihydrobromide (1.0 eq) in DMF, add triethylamine (3.0 eq) and stir at room temperature for 15 minutes.
-
Add 2-chloro-4-(pyridin-4-yl)pyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone [mdpi.com]
- 4. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazole derivatives is a fundamental transformation in synthetic organic chemistry, particularly in the field of medicinal chemistry. The pyrazole moiety is a key pharmacophore found in a wide array of therapeutic agents. The strategic placement of alkyl groups on the pyrazole nitrogen atoms can significantly influence the pharmacological profile of a molecule, affecting its potency, selectivity, and pharmacokinetic properties. This document provides a detailed protocol for the N-alkylation of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine, a versatile building block for the synthesis of novel bioactive compounds. The protocol is based on established methodologies for the N-alkylation of pyrazoles, primarily through a base-mediated reaction with alkyl halides.
Reaction Scheme
The N-alkylation of this compound can lead to two possible regioisomers, the N-1 and N-2 alkylated products. The regioselectivity of the reaction is influenced by factors such as the nature of the alkylating agent, the base, and the solvent used.
Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
-
Quenching agent (e.g., saturated aqueous ammonium chloride (NH₄Cl), water)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add the anhydrous solvent to the flask to dissolve the starting material. The concentration is typically in the range of 0.1 to 0.5 M.
-
Addition of Base: Add the base (1.1 to 1.5 eq) portion-wise to the stirred solution at room temperature. If using a strong base like NaH, the reaction may need to be cooled in an ice bath.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the pyrazole nitrogen.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 to 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, and the temperature can be adjusted as needed (from room temperature to reflux).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl or water).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to isolate the desired N-alkylated product(s).
Data Presentation
The choice of reaction conditions can influence the yield and regioselectivity of the N-alkylation. The following table summarizes typical conditions and expected outcomes based on literature for similar pyrazole alkylations.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (N-1:N-2) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 80-95 | Mixture, often favoring N-1 |
| Ethyl Bromide | NaH | THF | 0 to RT | 75-90 | Predominantly N-1 |
| Benzyl Bromide | Cs₂CO₃ | DMF | RT | 85-98 | High N-1 selectivity |
| Isopropyl Bromide | NaH | DMF | 50 | 60-75 | Increased N-2 due to sterics |
Note: The yields and regioselectivity are illustrative and can vary depending on the specific substrate and precise reaction conditions. Steric hindrance at the N-1 position of the pyrazole and the bulkiness of the alkylating agent can favor the formation of the N-2 isomer.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the base-mediated N-alkylation of this compound.
Caption: General experimental workflow for the base-mediated N-alkylation.
Signaling Pathway Analogy: Regioselectivity Control
The regioselectivity of the N-alkylation can be conceptually represented as a signaling pathway where reaction parameters direct the outcome towards either the N-1 or N-2 product.
Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.
Conclusion
The N-alkylation of this compound is a versatile method for generating a library of substituted pyrazole derivatives for drug discovery and development. The provided protocol offers a robust starting point for this transformation. Researchers should note that optimization of the reaction conditions, including the base, solvent, temperature, and nature of the alkylating agent, may be necessary to achieve the desired yield and regioselectivity for a specific substrate. Careful characterization of the products by spectroscopic methods (NMR, MS) is essential to confirm the structure and determine the isomeric ratio.
Application of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The specific substitution pattern on the pyrazole ring can significantly influence potency and selectivity. (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a versatile building block for the synthesis of diverse kinase inhibitors, offering a strategic entry point for library synthesis and lead optimization in drug discovery programs. Its bifunctional nature, possessing both a nucleophilic amine and a decorated pyrazole core, allows for the construction of complex molecular architectures designed to target the ATP-binding pocket of kinases.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, with a focus on the pyrazolo[3,4-d]pyrimidine scaffold, a common core in many clinically evaluated and approved kinase inhibitors.
Application in Kinase Inhibitor Synthesis
The primary application of this compound in this context is its role as a key intermediate in the construction of substituted pyrimidine-based kinase inhibitors. The amine functionality provides a nucleophilic handle for reaction with electrophilic pyrimidine precursors, such as dichloropyrimidines, to form the core of the inhibitor. The 3,5-dimethylpyrazole moiety can then be further functionalized or serve as a key pharmacophoric element that occupies a specific pocket within the kinase active site, contributing to the inhibitor's overall affinity and selectivity.
While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the synthetic strategies for analogous aminopyrazole-based kinase inhibitors are well-established. These strategies can be readily adapted for the use of this specific building block. The general approach involves a nucleophilic aromatic substitution reaction between the aminopyrazole and a di- or mono-chlorinated pyrimidine, followed by further diversification at the remaining reactive sites on the pyrimidine ring.
A key class of kinase inhibitors that can be synthesized using this approach are Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold is a well-known ATP-competitive inhibitor of CDKs.
Quantitative Data Summary
| Kinase Target | IC50 (µM) |
| EGFR (Epidermal Growth Factor Receptor) | 27.89 |
| FGFR (Fibroblast Growth Factor Receptor) | 5.18 |
| IR (Insulin Receptor) | 15.63 |
| VEGFR (Vascular Endothelial Growth Factor Receptor) | 10.24 |
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, adapted from established literature procedures for similar aminopyrazole starting materials. This protocol can serve as a template for the reaction of this compound with a suitable pyrimidine electrophile.
General Synthetic Scheme for Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Caption: General workflow for the synthesis of pyrazolopyrimidine kinase inhibitors.
Protocol: Synthesis of a 4-(Pyrazol-4-yl-methylamino)-pyrimidine Derivative
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in n-butanol.
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 117-118 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-chloro-pyrimidin-4-amine intermediate.
Further Diversification (Example: Suzuki Coupling):
The resulting chloro-pyrimidine intermediate can be further functionalized via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a variety of substituents at the 2-position of the pyrimidine ring, leading to a library of potential kinase inhibitors.
Signaling Pathway Context
Many pyrazole-based kinase inhibitors, particularly those with a pyrazolo[3,4-d]pyrimidine core, target Cyclin-Dependent Kinases (CDKs). CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. The diagram below illustrates a simplified CDK-mediated cell cycle regulation pathway.
Caption: Simplified CDK-mediated cell cycle regulation and points of inhibition.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its structure is amenable to established synthetic routes for constructing potent inhibitor scaffolds, such as the pyrazolo[3,4-d]pyrimidine core. The provided protocols and data for related compounds offer a strong foundation for researchers to explore the potential of this building block in developing next-generation targeted therapeutics. The adaptability of the synthetic methods allows for the creation of diverse chemical libraries, facilitating the identification of compounds with optimal potency, selectivity, and pharmacokinetic properties for various kinase targets.
References
Application Notes and Protocols for Pyrazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a fundamental five-membered heterocyclic scaffold containing two adjacent nitrogen atoms. This structural motif is of paramount importance in medicinal chemistry and drug development, as it is a core component of numerous pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document provides detailed experimental procedures for the formation of the pyrazole ring, focusing on the most common and versatile synthetic strategies. The protocols are intended to be a practical guide for researchers in academic and industrial settings.
I. Knorr Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds and Hydrazines
The Knorr pyrazole synthesis, first reported in 1883, is a classic and highly versatile method for constructing the pyrazole ring.[1] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[1][2][3]
General Workflow for Knorr Pyrazole Synthesis
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Hydrate
This protocol details the synthesis of the simple yet important 3,5-dimethylpyrazole.
-
Materials:
-
Procedure:
-
In a 250 mL round-bottom flask, add 6 mL of hydrazine hydrate to 50 mL of ethanol with constant stirring.[4]
-
Cool the flask in an ice bath for 10 minutes.[4]
-
Slowly add 10 mL of acetylacetone dropwise to the cooled solution over approximately 20 minutes, maintaining a low temperature with constant stirring.[4]
-
Allow the reaction mixture to warm to room temperature and then reflux for one hour in an oil bath preheated to approximately 110°C.[4]
-
After reflux, remove the solvent using a rotary evaporator.[4]
-
To the resulting solid, add a small amount of n-hexane and warm gently to dissolve.[4]
-
Place the flask in a refrigerator to induce crystallization.[4]
-
Collect the crystalline product by vacuum filtration, washing with a small amount of cold n-hexane.[4]
-
Dry the product to obtain 3,5-dimethylpyrazole.
-
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol describes the synthesis of a pyrazolone, a keto-derivative of pyrazole.[5]
-
Materials:
-
Procedure:
-
In a 20 mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.[5]
-
Turn off the heat and allow the mixture to cool slowly over 30 minutes while stirring to facilitate the precipitation of the product.[5]
-
Collect the solid product by filtration using a Büchner funnel.[5]
-
Rinse the collected solid with a small amount of water and allow it to air dry.[5]
-
Quantitative Data for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | Hydrazine hydrate | - | Ethanol | 110 | 1 | High | [4] |
| Acetylacetone | Hydrazine sulfate | Aq. alkali | Water | 15 | 1 | 77-81 | [6] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid | 1-Propanol | 100 | 1 | Good | [5] |
| Ethyl acetoacetate | Phenylhydrazine | - | - | Reflux | 1 | Good | [3] |
II. Synthesis from α,β-Unsaturated Aldehydes and Ketones (Chalcones)
Another prevalent method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes or ketones, such as chalcones, with hydrazine derivatives.[7] This reaction typically proceeds through a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole.
General Workflow for Pyrazole Synthesis from Chalcones
Caption: General experimental workflow for pyrazole synthesis from chalcones.
Experimental Protocol
Protocol 3: General Procedure for Pyrazoline Synthesis from Chalcones
This protocol outlines the formation of a pyrazoline, which can be a stable final product or an intermediate for pyrazole synthesis.[7]
-
Materials:
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 mmol) in 10-20 mL of ethanol or 1,4-dioxane.[7]
-
Add hydrazine hydrate or phenylhydrazine (1-1.25 mmol) to the solution.[7]
-
Add a few drops of glacial acetic acid as a catalyst.[7]
-
Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.[7]
-
Monitor the progress of the reaction using TLC.[7]
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[7]
-
Collect the solid precipitate by vacuum filtration, wash with water, and dry.[7]
-
Purify the crude pyrazoline derivative by recrystallization from a suitable solvent, such as ethanol.[7]
-
Quantitative Data for Pyrazole Synthesis from Chalcones
| Chalcone Derivative | Hydrazine Derivative | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Substituted Chalcone | Hydrazine hydrate | - | Ethanol | 80 | 5 | Good | [8] |
| Substituted Chalcone | Phenylhydrazine | - | Ethanol | 80 | 4 | Good | [8] |
| Substituted Chalcone | Acetyl hydrazine | Acetic acid | Ethanol | 80 | 6 | Good | [8] |
III. 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful method for constructing the pyrazole ring, often with high regioselectivity. A common approach involves the reaction of in situ generated nitrile imines with alkenes or alkynes.[9]
Experimental Protocol
Protocol 4: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This protocol describes a convenient one-pot procedure for the preparation of pyrazoles from aldehydes and terminal alkynes.[10]
-
Materials:
-
Procedure:
-
To a solution of p-toluenesulfonyl hydrazide (1.5 mmol), add the aldehyde (1.5 mmol) and stir the mixture at room temperature for 3 hours.[10]
-
Add 5 N sodium hydroxide solution (1.5 mmol) and continue stirring for an additional 20 minutes.[10]
-
Add the terminal alkyne (7.5 mmol) to the mixture and stir at 50°C for 48 hours.[10]
-
After the reaction is complete, evaporate the volatile components under reduced pressure.[10]
-
Dissolve the residue in a 1:1 mixture of water and ethyl acetate (70 mL).[10]
-
Separate the organic layer and dry it over magnesium sulfate.[10]
-
Remove the solvent and purify the crude product by chromatography to obtain the 3,5-disubstituted pyrazole.[10]
-
IV. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green and efficient technique for chemical synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions.[11][12]
Experimental Protocol
Protocol 5: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol details a rapid microwave-assisted synthesis.[13]
-
Materials:
-
Procedure:
-
In a microwave vial, combine the aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile or α-cyanoketone (2 mmol).[13]
-
Add 5 mL of 1 M hydrochloric acid.[13]
-
Seal the vial and place it in a microwave reactor.[13]
-
Irradiate the mixture for 10-15 minutes at a specified temperature and power (e.g., 100°C, 360 W, specific parameters may need optimization).[12][13]
-
After the reaction, cool the vial to room temperature.
-
Collect the product by vacuum filtration.
-
Quantitative Data for Microwave-Assisted Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Solvent | Power (W) | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones | Arylhydrazines | Acetic acid | 360 | 120 | 7-10 | 68-86 | [12] |
| Carbohydrazide derivatives | 2,4-Pentanedione | Ethanol | 270 | - | 3-5 | 82-98 | [12] |
| Phenylhydrazine | Chalcones | Acetic acid/Water | 150 | 100 | 5-30 | 58-75 | [12] |
| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | - | Solvent-free | 420 | - | 10 | 51-98 | [14] |
Conclusion
The synthesis of the pyrazole ring can be achieved through various reliable and efficient methods. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The classical Knorr synthesis remains a cornerstone for accessing a wide variety of pyrazoles. Syntheses involving α,β-unsaturated systems offer an alternative pathway, while 1,3-dipolar cycloadditions provide elegant solutions for specific substitution patterns. Modern techniques such as microwave-assisted synthesis and multicomponent reactions offer significant advantages in terms of efficiency and sustainability, aligning with the principles of green chemistry. The protocols and data presented herein serve as a valuable resource for chemists engaged in the synthesis of pyrazole-containing molecules for various applications, particularly in the realm of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a versatile primary amine building block incorporating the biologically significant 3,5-dimethyl-1H-pyrazole scaffold. The pyrazole nucleus is a common feature in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including amide bond formation, reductive amination, and urea synthesis.
Chemical Information
| Compound Name | This compound |
| CAS Number | 518064-16-9 |
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
| Structure | CH₃CH₃NH₂NNH |
Key Applications
This compound serves as a valuable starting material for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. Its primary amine functionality allows for its incorporation into larger molecules through several standard organic reactions.
A logical workflow for the utilization of this building block is outlined below.
Caption: Synthetic pathways using the pyrazole building block.
Experimental Protocols
Amide Bond Formation (including Sulfonamides)
Amide coupling is a fundamental transformation for introducing the (3,5-dimethyl-1H-pyrazol-4-yl)methyl moiety onto a carboxylic acid or sulfonic acid derivative. Standard coupling reagents can be employed for this purpose. The following is a general protocol adaptable for various acid chlorides and sulfonyl chlorides.
Caption: Workflow for amide and sulfonamide synthesis.
Representative Protocol: Synthesis of a Benzenesulfonamide Derivative
This protocol is adapted from the synthesis of related sulfonamides.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.5 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide.
Quantitative Data for Related Sulfonamide Syntheses:
The following table presents data for the synthesis of sulfonamides from a related secondary amine, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, which can be used as a reference for expected outcomes.
| Sulfonyl Chloride | Product | Yield (%) | Reference |
| 2-Fluorobenzenesulfonyl chloride | 2-Fluoro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide | - | [1] |
| 3,4-Dichlorobenzenesulfonyl chloride | 3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide | - | [1] |
| 3,4-Dichlorobenzenesulfonyl chloride | 3,4-dichloro-N-methyl-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide | 12% | [1] |
Reductive Amination
Reductive amination is a highly effective method for the N-alkylation of this compound to form secondary or tertiary amines. This one-pot reaction involves the formation of an imine intermediate with an aldehyde or ketone, followed by its in-situ reduction.
General Protocol:
Materials:
-
This compound
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in DCM or DCE (0.1-0.5 M), add this compound (1.1 eq).
-
If necessary, add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrazole derivative.
Illustrative Data for Reductive Amination Reactions:
The following table provides representative yields for reductive amination reactions with various primary amines, which can serve as a guideline.
| Aldehyde/Ketone | Primary Amine | Reducing Agent | Yield (%) |
| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | 85-95% |
| Cyclohexanone | Aniline | NaBH₃CN | 80-90% |
| 4-Methoxybenzaldehyde | Butylamine | NaBH(OAc)₃ | 90-98% |
Urea Synthesis
The synthesis of substituted ureas from this compound can be achieved through reaction with an isocyanate or by using a phosgene equivalent in a two-step, one-pot procedure.
Caption: Logical flow for the synthesis of urea derivatives.
General Protocol using an Isocyanate:
Materials:
-
This compound
-
Isocyanate of choice (e.g., phenyl isocyanate)
-
Anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile)
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (0.1-0.5 M).
-
Add the isocyanate (1.05 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Expected Outcomes:
Urea formation from primary amines and isocyanates is generally a high-yielding reaction, often proceeding to completion with high purity, sometimes not requiring chromatographic purification.
| Amine | Isocyanate | Solvent | Typical Yield (%) |
| Benzylamine | Phenyl isocyanate | THF | >95% |
| Butylamine | Naphthyl isocyanate | DCM | >90% |
Conclusion
This compound is a readily available and highly useful building block for the synthesis of diverse molecular architectures. The protocols provided herein for amide bond formation, reductive amination, and urea synthesis are robust and can be adapted to a wide range of substrates. These reactions allow for the straightforward incorporation of the 3,5-dimethyl-1H-pyrazole moiety, a privileged scaffold in medicinal chemistry, into new chemical entities for drug discovery and development.
References
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, antimicrobial evaluation, and understanding of the mechanism of action of novel pyrazole-based antimicrobial agents. The information is intended to guide researchers in the discovery and development of new therapeutics to combat the growing threat of antimicrobial resistance.
Introduction to Pyrazole Derivatives as Antimicrobial Agents
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The unique structural features of the pyrazole nucleus allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. The emergence of drug-resistant microbial strains necessitates the exploration of novel chemical entities, and pyrazole derivatives represent a promising class of compounds in the development of next-generation antimicrobial agents.[1][3]
Featured Pyrazole Derivatives with Antimicrobial Activity
Several classes of pyrazole derivatives have shown significant antimicrobial potential. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyrazole ring and its appended moieties play a crucial role in their antimicrobial efficacy.
Pyrazole-Carbothiohydrazide Derivatives
Compounds incorporating a carbothiohydrazide moiety attached to the pyrazole core have exhibited potent and broad-spectrum antimicrobial activity. For instance, certain 4-(2-arylhydrazineylidene)-pyrazole-1-carbothiohydrazide derivatives have demonstrated lower Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains compared to standard drugs like chloramphenicol and clotrimazole.[1]
Pyrazole-Thiazole Hybrids
Hybrid molecules combining the pyrazole and thiazole rings have emerged as another important class of antimicrobial agents. These compounds have shown efficacy against drug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA).
N-Phenylpyrazole Derivatives
Modification of the N1 position of the pyrazole ring with substituted phenyl groups has been a successful strategy in developing potent antimicrobial agents. The electronic properties of the substituents on the phenyl ring significantly influence the antimicrobial activity. For example, curcumin-derived N-phenylpyrazole compounds with electron-withdrawing groups have shown enhanced potency against both Gram-positive and Gram-negative bacteria.[4]
Quantitative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against a panel of pathogenic microorganisms.
Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | S. aureus | B. subtilis | E. coli | K. pneumoniae | P. aeruginosa | Reference |
| 21a | Pyrazole-Carbothiohydrazide | 62.5 | 62.5 | 125 | 125 | - | [1] |
| 21b | Pyrazole-Carbothiohydrazide | 125 | 125 | 250 | 125 | - | [1] |
| 21c | Pyrazole-Carbothiohydrazide | 125 | 125 | 250 | 125 | - | [1] |
| 3k | N'-Benzoyl-pyrazole-carbohydrazide | - | 0.25 | - | - | - | [5] |
| 12 | N-(3-Nitrophenylpyrazole) curcumin | 10 | - | - | 50 | - | [4] |
| 23h | Pyrazole-imidazo[2,1-b][3][6][7]thiadiazole | 0.25 | - | - | - | - |
Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | C. albicans | A. niger | Reference |
| 21a | Pyrazole-Carbothiohydrazide | 7.8 | 3.9 | [1] |
| 21b | Pyrazole-Carbothiohydrazide | 15.6 | 7.8 | [1] |
| 21c | Pyrazole-Carbothiohydrazide | 7.8 | 7.8 | [1] |
Experimental Protocols
General Synthesis Protocol for Pyrazole-Carbothiohydrazide Derivatives (e.g., Compound 21a)
This protocol is adapted from the synthesis of 4-(2-(p-tolyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide.[1]
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one-1-carbothiohydrazide
-
p-tolyldiazonium chloride
-
Ethanol
-
Sodium acetate trihydrate
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one-1-carbothiohydrazide (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium acetate trihydrate (1 equivalent) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of p-tolyldiazonium chloride (1 equivalent) to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure compound.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and elemental analysis.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compounds (pyrazole derivatives)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup:
-
Add 100 µL of the appropriate broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the diluted compound solutions to the first column of wells, creating the highest concentration.
-
Perform serial dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of compound dilutions.
-
The last two columns can serve as positive (broth + inoculum) and negative (broth only) controls.
-
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the negative control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Mechanism of Action: DNA Gyrase Inhibition
A significant number of antimicrobial pyrazole derivatives exert their effect by targeting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[3][5][7] DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA unwinding.
Signaling Pathway of Pyrazole-Mediated DNA Gyrase Inhibition
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of the ligand (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine. Detailed experimental protocols for the synthesis of the ligand and its metal complexes are included, along with a summary of key quantitative data.
Introduction
This compound is a versatile bidentate ligand featuring a pyrazole ring and a primary amine. The two adjacent nitrogen atoms of the pyrazole ring and the aminomethyl group at the 4-position provide multiple coordination sites for metal ions. Pyrazole-based ligands have garnered significant interest in coordination chemistry due to their diverse applications in catalysis, materials science, and medicinal chemistry.[1][2] The incorporation of an aminomethyl group enhances the ligand's flexibility and coordination potential, making it a promising candidate for the development of novel metal complexes with interesting catalytic and biological properties.
Synthesis of this compound
The synthesis of this compound can be achieved through a three-step process starting from the readily available 3,5-dimethyl-1H-pyrazole. The overall synthetic pathway involves formylation of the pyrazole ring followed by reductive amination of the resulting aldehyde.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole [3][4]
-
Materials: Acetylacetone, Hydrazine hydrate, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.
-
Reflux the reaction mixture for 3 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure to obtain 3,5-dimethyl-1H-pyrazole. The product can be purified by recrystallization from a suitable solvent like ethanol or by distillation.
-
Protocol 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde [5]
-
Materials: 3,5-Dimethyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Crushed ice.
-
Procedure:
-
In a flask cooled in an ice bath, slowly add POCl₃ (1 equivalent) to DMF (3 equivalents) with stirring to prepare the Vilsmeier reagent.
-
Dissolve 3,5-dimethyl-1H-pyrazole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture at 60-70 °C for 2-3 hours.
-
Cool the mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The crude product can be purified by recrystallization from aqueous ethanol.
-
Protocol 3: Synthesis of this compound [6]
-
Materials: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, Ammonium acetate (NH₄OAc), Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography on silica gel.
-
Coordination Chemistry and Applications
This compound acts as a versatile ligand, coordinating to a variety of metal centers to form stable complexes. The pyrazole nitrogen atoms and the primary amine group can coordinate in a bidentate or bridging fashion, leading to the formation of mononuclear or polynuclear complexes. The coordination chemistry of this ligand is of particular interest in the development of new catalysts and therapeutic agents.
Application in Catalysis: Palladium Complexes
Palladium complexes bearing pyrazole-based ligands have shown significant catalytic activity in various cross-coupling reactions.[7][8][9] The electron-donating properties of the pyrazole ring can enhance the catalytic efficiency of the palladium center. The aminomethyl group can also play a role in stabilizing the catalytic species.
Protocol 4: Synthesis of a Palladium(II) Complex
-
Materials: this compound, Palladium(II) chloride (PdCl₂), Acetonitrile.
-
Procedure:
-
Dissolve PdCl₂ in a minimal amount of hot acetonitrile.
-
In a separate flask, dissolve this compound (2 equivalents) in acetonitrile.
-
Add the ligand solution dropwise to the stirred PdCl₂ solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
A precipitate of the complex [Pd(L)₂Cl₂] (where L = this compound) will form.
-
Filter the solid, wash with cold acetonitrile and then diethyl ether, and dry under vacuum.
-
Table 1: Representative Spectroscopic Data for Pyrazole-based Palladium(II) Complexes
| Complex | ν(Pd-N) (cm⁻¹) | δ(N-H) (ppm) | Reference |
| [PdCl₂(HmPz)₂] | ~450 | ~12.60 |
Note: Data for a similar pyrazole ligand (4-methylpyrazole) is provided as a reference due to the lack of specific data for the target ligand's complexes.
Application in Drug Development: Copper Complexes and Antimicrobial Activity
Copper complexes with pyrazole-containing ligands have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[2][10][11][12] The chelation of the copper ion by the ligand can enhance its biological activity, potentially through mechanisms involving the disruption of microbial cell membranes or interference with essential enzymatic processes.
Protocol 5: Synthesis of a Copper(II) Complex
-
Materials: this compound, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Methanol.
-
Procedure:
-
Dissolve CuSO₄·5H₂O (1 equivalent) in methanol.
-
In a separate flask, dissolve this compound (2 equivalents) in methanol.
-
Add the ligand solution dropwise to the stirred copper(II) salt solution.
-
Reflux the reaction mixture for 2 hours.
-
Allow the solution to cool and stand at room temperature for crystallization to occur.
-
Filter the resulting crystals of [Cu(L)₂(SO₄)] (where L = this compound), wash with cold methanol, and dry.
-
Table 2: Antimicrobial Activity of Representative Pyrazole-based Copper(II) Complexes
| Complex | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| Cu(II) complex with pyrazole derivative | E. coli | - | Good activity | [12] |
| Cu(II) complex with pyrazole derivative | S. aureus | - | No inhibitory effect | [12] |
| Cu(II) complex with pyrazole derivative | Klebsiella–Enterobacter spp. | - | - | [12] |
Note: The table presents qualitative data on the antimicrobial activity of similar pyrazole-based copper complexes, as specific quantitative data for complexes of the target ligand were not available in the searched literature.
Conclusion
This compound is a promising ligand for the development of novel coordination complexes with potential applications in catalysis and drug development. The synthetic route to this ligand is accessible, and its coordination chemistry with transition metals like palladium and copper is expected to yield complexes with interesting structural and functional properties. Further research is warranted to synthesize and characterize a wider range of metal complexes with this ligand and to fully evaluate their catalytic and biological activities. The protocols and information provided herein serve as a valuable starting point for researchers interested in exploring the coordination chemistry of this versatile pyrazole-based ligand.
References
- 1. Synthesis and antimicrobial activity of metal complexes with pyrazole ligands. [wisdomlib.org]
- 2. ajrconline.org [ajrconline.org]
- 3. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Screening (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine Derivatives for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. In oncology, pyrazole derivatives have been extensively investigated as potent anticancer agents, targeting a variety of signaling pathways crucial for tumor growth and survival. These compounds have been shown to inhibit key enzymes such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive set of protocols for the synthesis, screening, and mechanistic evaluation of a library of novel (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine derivatives to identify promising candidates for further preclinical and clinical development.
Section 1: Synthesis and Characterization
A generalized synthetic approach for creating a diverse library of this compound derivatives involves a two-step process starting from 3,5-dimethylpyrazole. The initial step is a Vilsmeier-Haack formylation to introduce an aldehyde group at the C4 position, followed by reductive amination with a variety of primary or secondary amines to generate the final products.
Protocol 1.1: General Synthesis of this compound Derivatives
-
Step A: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
-
To a stirred solution of phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0°C, add 3,5-dimethylpyrazole portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 3-4 hours.
-
Cool the mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate (NaHCO₃) solution.
-
The resulting precipitate is filtered, washed with water, and dried to yield the intermediate aldehyde.
-
-
Step B: Synthesis of this compound Derivatives.
-
Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde and a selected primary or secondary amine (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane.
-
Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the mixture.
-
Stir the reaction at room temperature for 12-24 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product using column chromatography to obtain the desired derivative.
-
-
Characterization: Confirm the structure and purity of all synthesized compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Visualization of Synthetic and Screening Workflow
Caption: General workflow from synthesis to in vivo evaluation.
Section 2: In Vitro Anticancer Activity Screening
The initial evaluation of the synthesized derivatives is performed using cytotoxicity assays against a panel of human cancer cell lines. The MTT or SRB assays are robust and widely used methods for this purpose.[1][2]
Protocol 2.1: MTT Cell Proliferation Assay[2][3][4]
-
Cell Plating: Seed human cancer cells (e.g., MCF-7, A549, HCT-116) into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare stock solutions of the pyrazole derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[2] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Illustrative Cytotoxicity Data
The quantitative results from the primary screening should be summarized in a clear, tabular format to facilitate the identification of "hit" compounds.
| Compound ID | R-Group | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. HepG2 (Liver) |
| Derivative-1 | 4-Fluorophenyl | 5.21 | 8.0 | 5.00 | 6.71 |
| Derivative-2 | 3,4,5-Trimethoxyphenyl | 3.2 | 4.2 | 3.12 | 3.53 |
| Derivative-3 | Cyclohexyl | 25.6 | 30.1 | 28.4 | 32.52 |
| Derivative-4 | Pyridin-4-yl | 8.9 | 11.2 | 9.5 | 10.3 |
| Doxorubicin | (Positive Control) | 0.85 | 1.1 | 0.92 | 1.05 |
| Note: Data are representative values compiled from studies on various pyrazole derivatives for illustrative purposes.[5] |
Section 3: Mechanism of Action (MOA) Studies
For "hit" compounds demonstrating potent cytotoxicity, further experiments are required to elucidate their mechanism of action. Key assays include cell cycle analysis and apoptosis detection.
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry[7][8][9]
-
Cell Treatment: Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge at 300 x g for 5 minutes.[6]
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[7]
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[7]
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3.2: Apoptosis Detection by Annexin V/PI Staining[10][11][12]
-
Cell Treatment: Treat cells as described in the cell cycle analysis protocol (Protocol 3.1).
-
Cell Harvesting: Collect all cells and wash once with cold PBS.
-
Staining: Centrifuge the cells and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[8]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Differentiate cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Visualization of In Vitro Mechanistic Workflow
Caption: Workflow for elucidating the mechanism of action.
Visualization of a Potential Signaling Pathway Target
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases like CDK or EGFR.[9][10][11][12][][14][15][16]
References
- 1. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. atcc.org [atcc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 14. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry and drug discovery. As a bioisostere of purine, it serves as a core structural motif in numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Its ability to mimic the adenine ring of adenosine triphosphate (ATP) allows derivatives to effectively bind to the hinge region of kinase active sites, making it a valuable pharmacophore for the development of kinase inhibitors.[1] This document provides detailed methodologies for the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds, focusing on common and efficient synthetic routes.
Synthetic Methodologies: An Overview
The construction of the pyrazolo[3,4-d]pyrimidine core can be achieved through several synthetic strategies. The most prevalent methods involve the cyclization of a substituted pyrazole precursor, typically a 5-aminopyrazole derivative, with a one-carbon synthon to form the pyrimidine ring. Variations of this approach include multicomponent reactions and microwave-assisted synthesis, which offer advantages in terms of efficiency and reaction time.
A common and versatile starting material is 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxylate esters. These can be readily cyclized with reagents like formic acid or formamide to introduce the C4 and N5 atoms of the pyrimidine ring. Another widely used approach is the multicomponent reaction of a pyrazolone, an aldehyde, and urea or thiourea.
Comparative Data of Synthetic Methodologies
The following table summarizes quantitative data for different methodologies to provide a comparative overview of their efficiency.
| Methodology | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Method A: Cyclization with Formic Acid | 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid, reflux | 7 h | 83% | [3] |
| Method B: Microwave-Assisted Three-Component Synthesis | Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Microwave irradiation, 160 °C | 55 min | 60-85% | [4][5][6] |
| Method C: Multicomponent Synthesis in Green Solvent | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, aldehyde, urea/thiourea | p-TSA, Glycerol | 2.5-4.0 h | 75-91% | [7] |
| Method D: Cyclization with Formamide | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide, 190 °C | 8 h | Not specified | [8][9] |
Experimental Protocols
Method A: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one via Formic Acid Cyclization
This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative from a 5-aminopyrazole-4-carbonitrile precursor.
Materials:
-
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
-
Formic acid
-
Ethanol
-
Ice water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is placed in a round-bottom flask.[3]
-
The mixture is heated to reflux and maintained at this temperature for 7 hours.[3]
-
After cooling to room temperature, the reaction mixture is poured into ice water.[3]
-
The resulting precipitate is collected by filtration, and washed with cold water.
-
The crude product is dried and then recrystallized from ethanol to afford the pure 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[3]
Method B: Microwave-Assisted Three-Component Synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones
This method provides a rapid and efficient one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
Materials:
-
Methyl 5-aminopyrazole-4-carboxylate derivative
-
Trimethyl orthoformate
-
Primary amine (e.g., benzylamine)
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine the methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and the primary amine.
-
Seal the vessel and subject the mixture to microwave irradiation at 160 °C for 55 minutes.[5][6]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product often precipitates from the reaction mixture and can be isolated by simple filtration, contributing to the practicality of this method.[5]
Method C: Green Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives using Glycerol
This protocol outlines an environmentally benign multicomponent synthesis using glycerol as a green solvent.
Materials:
-
5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
-
Aromatic aldehyde (e.g., p-chlorobenzaldehyde)
-
Urea or thiourea
-
p-Toluenesulfonic acid (p-TSA)
-
Glycerol
-
Round-bottom flask with a condenser
-
Heating mantle
Procedure:
-
A mixture of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, the aromatic aldehyde, urea or thiourea, and a catalytic amount of p-TSA (2 mol% with respect to the aldehyde) is prepared in glycerol.[7]
-
The reaction mixture is heated and stirred. The reaction progress can be monitored by thin-layer chromatography.
-
The reaction is typically complete within 2.5 to 4.0 hours, affording high yields of the desired pyrazolo[3,4-d]pyrimidine derivative.[7]
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
Synthetic Pathway Visualizations
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidin-4-one via formic acid cyclization.
Caption: Microwave-assisted three-component synthesis workflow.
Caption: Green synthesis of pyrazolo[3,4-d]pyrimidines in glycerol.
Conclusion
The methodologies presented herein offer versatile and efficient routes to the pyrazolo[3,4-d]pyrimidine scaffold. The choice of a particular method will depend on the desired substitution pattern, available starting materials, and the desired scale of the synthesis. The development of microwave-assisted and green synthetic protocols highlights the ongoing efforts to improve the efficiency and environmental friendliness of these important synthetic transformations. These detailed protocols and comparative data are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrazolo[3,4-d]pyrimidine-based compounds for drug discovery and development.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyrazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyrazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Problem 1: Low or No Yield of the Desired Pyrazole
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions require heat. Refluxing the reaction mixture or using microwave-assisted synthesis can improve yields and shorten reaction times.[1][2]
-
-
-
Suboptimal Reaction Conditions: The reaction parameters may not be ideal for your specific substrates.
-
Troubleshooting:
-
Catalyst Choice: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[1] In some cases, adding a mild base like sodium acetate can be beneficial, especially when using hydrazine salts.[3]
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Protic polar solvents like ethanol are common, but aprotic dipolar solvents may offer better results in some cases.[4]
-
-
-
Poor Quality or Stability of Starting Materials: Impurities or degradation of reactants can lead to side reactions and reduced yields.
-
Troubleshooting:
-
Purify Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[3]
-
Use Fresh Reagents: Hydrazine derivatives can degrade over time. It is recommended to use a freshly opened or purified reagent.[3] Phenylhydrazine derivatives can be sensitive to air and light, so handling them under an inert atmosphere may be necessary.[5]
-
-
-
Side Reactions and Byproduct Formation: The formation of undesired side products can lower the yield of the target pyrazole.[1]
-
Troubleshooting:
-
Optimize Reaction Conditions: Adjusting the temperature, reaction time, and catalyst can help minimize side reactions.
-
Purification: Utilize appropriate purification techniques like recrystallization or column chromatography to isolate the desired product from byproducts.[3]
-
-
Problem 2: Formation of Regioisomers
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomeric pyrazoles.[5][6]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to solvents like ethanol.[7][8]
-
Reaction pH: The acidity or basicity of the reaction can direct the initial nucleophilic attack. Basic conditions may favor the attack of the more nucleophilic nitrogen of the hydrazine, while acidic conditions can alter nucleophilicity through protonation, leading to a different isomeric outcome.[8]
-
Steric and Electronic Effects:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder one reaction pathway, favoring the formation of a single regioisomer.[3][8]
-
Electronic Effects: Electron-withdrawing or -donating groups on the reactants influence the reactivity of the carbonyl carbons and hydrazine nitrogens, thereby affecting regioselectivity.[3][8]
-
-
Temperature Control: The reaction temperature can be a critical factor in controlling regioselectivity.[8]
Problem 3: Formation of a Pyrazoline Instead of a Pyrazole
When reacting a hydrazine with an α,β-unsaturated ketone or aldehyde, the initial cyclization product is often a non-aromatic pyrazoline.[5]
Solution: Oxidation to a Pyrazole
An oxidation step is required to convert the pyrazoline to the aromatic pyrazole.[5]
-
In-situ Oxidation: Some reaction conditions promote spontaneous oxidation.
-
Post-Synthesis Oxidation: If the pyrazoline is isolated, it can be oxidized in a subsequent step using methods such as:
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted pyrazoles?
A1: The most prominent methods include:
-
Knorr Pyrazole Synthesis: The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][6]
-
Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[2]
-
1,3-Dipolar Cycloaddition: The reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (such as an alkyne).[2]
-
Multicomponent Reactions (MCRs): One-pot syntheses where three or more reactants combine to form the pyrazole product.[2]
Q2: How can I monitor the progress of my pyrazole synthesis?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of starting materials and the formation of the product.[2] Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. LC-MS can also be used for more detailed analysis.[1]
Q3: My reaction mixture has turned dark or discolored. Is this normal?
A3: Discoloration is a frequent observation, particularly in the Knorr synthesis, and can be due to the formation of colored impurities from the hydrazine starting material.[3] While often not detrimental to the reaction, it may necessitate more rigorous purification of the final product. Adding a mild base or performing the reaction under an inert atmosphere can sometimes lead to a cleaner reaction profile.[3]
Q4: What are the best practices for purifying substituted pyrazoles?
A4: Common purification techniques include:
-
Recrystallization: This is an effective method for purifying solid products.[2][3]
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired pyrazole from impurities and side products.[3]
-
Filtration: If the product precipitates from the reaction mixture, it can be collected by vacuum filtration.[2][3]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various substituted pyrazoles to provide a comparative overview.
| Starting Material 1 | Starting Material 2 | Solvent | Catalyst/Additive | Temperature (°C) | Time | Yield (%) | Reference |
| Chalcone Arylhydrazone | DDQ (2 equiv.) | Dichloromethane | - | Room Temp | 2 h | 55-97 | [9] |
| 1,3-Diketone | Arylhydrazine | N,N-dimethylacetamide | - | Room Temp | - | 59-98 | [10] |
| Quinolin-2(1H)-one-based α,β-unsaturated ketone | Arylhydrazine | Acetic Acid | - | 120 (Microwave) | 7-10 min | - | [2] |
| α-Bromocinnamaldehyde | Hydrazonyl Chloride | Chloroform/Dichloromethane | Triethylamine | Room Temp | 7-10 h | - | [2] |
| 1,3-Diketone | Methylhydrazine | Ethanol | - | - | - | Regioisomeric Mixture | |
| 1,3-Diketone | Methylhydrazine | TFE/HFIP | - | - | - | Improved Regioselectivity | [7] |
| N-Alkylated Tosylhydrazone | Terminal Alkyne | Pyridine | t-BuOK, 18-crown-6 | - | - | Good to High | [11] |
| Primary Amine | 2,4-Pentanedione | DMF | O-(4-nitrobenzoyl)hydroxylamine | 85 | 1.5 h | ~30-70 | [12][13] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Oxidative Cyclization[10]
-
Preparation of Chalcone Arylhydrazones: Treat the corresponding chalcone (1 equivalent) with the appropriate N-substituted hydrazine (1 equivalent) in methanol with a catalytic amount of concentrated sulfuric acid. Heat the mixture at 50-60 °C for 10 minutes.
-
Oxidative Cyclization: Dissolve the chalcone arylhydrazone (1 equivalent) in dichloromethane. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), follow a standard work-up procedure. The product can often be purified by simple filtration or recrystallization, avoiding the need for column chromatography.
Protocol 2: Knorr Pyrazole Synthesis[2][15]
-
Reaction Setup: In a suitable reaction vessel (e.g., a scintillation vial or round-bottom flask), combine the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 1 equivalent) and the hydrazine derivative (e.g., hydrazine hydrate, 2 equivalents).
-
Solvent and Catalyst: Add a suitable solvent, such as 1-propanol, and a few drops of a catalyst, like glacial acetic acid.[14]
-
Heating: Heat the reaction mixture with stirring to approximately 100 °C.[2]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, add water to the hot reaction mixture with stirring to induce precipitation of the product.
-
Isolation and Purification: Cool the mixture to room temperature and collect the solid product by filtration. Wash the product with cold water and air dry. Further purification can be achieved by recrystallization.[2]
Protocol 3: Microwave-Assisted Synthesis from α,β-Unsaturated Ketones[2]
-
Reactant Mixture: In a microwave reaction vessel, combine the α,β-unsaturated ketone (1 equivalent) and the desired arylhydrazine (1.2 equivalents).
-
Solvent: Add acetic acid as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified power (e.g., 360 W) and temperature (e.g., 120 °C) for 7-10 minutes.
-
Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature and pour the reaction mixture into crushed ice to precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Visualizations
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Caption: Key factors and strategies for controlling regioselectivity.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of pyrazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during pyrazole synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low yields are a common issue in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative.[1] Impurities can lead to side reactions, which will reduce the yield and complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.[1]
-
Verify Reaction Stoichiometry: Incorrect stoichiometry can lead to incomplete reactions or the formation of side products.[2] A slight excess of the hydrazine reagent (1.1-1.2 equivalents) can sometimes help drive the reaction to completion.[1]
-
Optimize Reaction Conditions:
-
Temperature: Many pyrazole syntheses require heating to proceed at an optimal rate.[2] Consider increasing the temperature or refluxing the reaction mixture. Microwave-assisted synthesis can also be a powerful tool to improve yields and significantly reduce reaction times.[2]
-
Solvent: The choice of solvent is critical and can influence reaction rates and selectivity. Protic solvents like ethanol are commonly used, especially when using hydrazine salts.[1] However, in some cases, aprotic dipolar solvents like DMF or NMP have shown better results.[3]
-
Catalyst: The Knorr pyrazole synthesis and related reactions are often catalyzed by a small amount of acid (e.g., acetic acid, HCl) to facilitate the initial condensation step.[2][4] In some modern protocols, Lewis acids or heterogeneous catalysts like nano-ZnO have been employed to enhance yields.[2][3][5]
-
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and identify if the reaction is stalling.[1][2]
Issue 2: Formation of Regioisomers
Q: I am obtaining a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity of my pyrazole synthesis?
A: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regioselectivity is governed by both steric and electronic factors of the substituents on your reactants.[1]
Strategies to Enhance Regioselectivity:
-
Solvent and pH Control: The reaction medium can significantly influence which regioisomer is favored. Acidic conditions, often present when using hydrazine hydrochlorides in solvents like ethanol, may favor one isomer, while basic conditions could promote the formation of the other.[1] Experimenting with different solvent systems and adjusting the pH can be a powerful tool.
-
Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the initial nucleophilic attack to the less hindered carbonyl group, thereby favoring the formation of a single regioisomer.[1]
-
Modern Synthetic Methods: Several newer synthetic protocols have been developed to achieve high regioselectivity. These can include multicomponent reactions or the use of specific catalysts that control the orientation of the reactants.
Issue 3: Difficult Product Purification
Q: I am struggling to purify my pyrazole product. What are some effective purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, side products, or colored impurities.
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid pyrazole products.[1] Common solvent systems include ethanol, methanol, or mixtures of ethanol/water and ethyl acetate/hexanes.[6]
-
Column Chromatography: Silica gel chromatography is a standard method for separating pyrazoles from impurities.[1] For basic pyrazole compounds that may interact strongly with acidic silica gel, the silica can be deactivated by adding a small amount of triethylamine or ammonia to the eluent.[6]
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to extract the pyrazole into the aqueous phase as its salt. The aqueous layer can then be basified and the purified pyrazole extracted back into an organic solvent.
-
Decolorization: If your product is discolored, this may be due to impurities from the hydrazine starting material.[1] Treating a solution of your crude product with activated charcoal can help remove some of these colored impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
A1: The most classic and widely used method is the Knorr pyrazole synthesis , which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[4][5] This method is valued for its simplicity and generally high yields.[4]
Q2: My reaction mixture turns dark brown/black. Is this normal and will it affect my product?
A2: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[1] While it may not always prevent the formation of the desired product, it can make purification more challenging. Adding a mild base, like sodium acetate, can sometimes lead to a cleaner reaction profile.[1]
Q3: Can I use a one-pot procedure for pyrazole synthesis?
A3: Yes, several one-pot methods have been developed for efficient pyrazole synthesis. These often involve the in situ generation of the 1,3-dicarbonyl intermediate followed by the addition of hydrazine.[5] Multicomponent reactions, where three or more starting materials are combined in a single step to form the pyrazole ring, are also becoming increasingly popular.
Data Presentation
Table 1: Effect of Catalyst on the Knorr Synthesis of a 1,3,5-substituted Pyrazole
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid (cat.) | Ethanol | Reflux | 4 | 75 |
| 2 | HCl (cat.) | Ethanol | Reflux | 3 | 82 |
| 3 | Nano-ZnO | Toluene | 100 | 2 | 95 |
| 4 | No Catalyst | Ethanol | Reflux | 12 | 40 |
This table is a representative example and actual results will vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for the Knorr Pyrazole Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Dissolve the dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the hydrazine derivative (1.0-1.2 eq) to the solution.
-
If required, add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid or concentrated HCl).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.[1] If no solid forms, remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization or column chromatography.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for low pyrazole synthesis yields.
Caption: Logical approach to controlling regioselectivity.
References
Technical Support Center: Purification of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Synthesis
-
Symptom: NMR or GC-MS analysis of the crude product shows significant impurities.
-
Possible Cause: Incomplete reaction or formation of side products. Common impurities may include unreacted starting materials or byproducts from the synthetic route.
-
Solution: An acid-base extraction is a highly effective first step for purifying this primary amine.[1][2] The basic nature of the methanamine group allows for its selective extraction into an acidic aqueous solution, leaving non-basic impurities behind in the organic layer.
-
Workflow:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine salt, causing the free amine to precipitate or form an oil.
-
Extract the purified free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Issue 2: Difficulty with Crystallization/Recrystallization
-
Symptom: The purified product is an oil and does not solidify, or it is difficult to find a suitable solvent for recrystallization.
-
Possible Cause: Residual solvent or persistent impurities may be hindering crystallization. The free base form of the amine may also have a low melting point.
-
Solution:
-
Formation of an Acid Addition Salt: Convert the amine to a salt to induce crystallization.[3] Salts often have higher melting points and are more crystalline than the corresponding free bases.
-
Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).
-
Add a stoichiometric amount of an acid (e.g., hydrochloric acid in isopropanol, oxalic acid, or phosphoric acid) dropwise while stirring.[3]
-
The salt should precipitate out of the solution. The resulting crystals can be collected by filtration.
-
-
Solvent Screening for Recrystallization: If recrystallization of the free base is preferred, a systematic solvent screen is necessary. Solvents to consider include ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water.[2][4][5]
-
Issue 3: Product Loss During Column Chromatography
-
Symptom: Low recovery of the product after silica gel column chromatography.
-
Possible Cause: The basic amine may be strongly adsorbing to the acidic silica gel, leading to streaking and poor elution.
-
Solution:
-
Deactivation of Silica Gel: Pre-treat the silica gel with a base to neutralize the acidic sites. This can be done by preparing the slurry of silica gel in the eluent containing a small amount of triethylamine (e.g., 0.1-1%).[2]
-
Alternative Stationary Phase: If the compound is stable to reversed-phase conditions, C-18 silica can be used with a solvent system like acetonitrile/water.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-line purification technique for crude this compound?
A1: Acid-base extraction is the recommended initial purification step. This technique leverages the basicity of the primary amine to efficiently separate it from neutral and acidic impurities.
Q2: How can I assess the purity of my final product?
A2: The purity of this compound can be determined using several analytical methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess volatility and identify impurities by their mass-to-charge ratio.[7]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.[8]
Q3: My compound is a solid but appears discolored. What should I do?
A3: Discoloration often indicates the presence of minor impurities. Recrystallization is a good method to remove these. You may also consider treating the solution with activated carbon before the hot filtration step in recrystallization to remove colored impurities.
Q4: Can I purify this compound by distillation?
A4: While distillation is a common purification technique for liquids, its applicability to this compound depends on its boiling point and thermal stability. If the compound is a high-boiling liquid or a solid, vacuum distillation might be an option, but care must be taken to avoid decomposition at high temperatures.
Quantitative Data Summary
| Purification Technique | Typical Solvent/Reagent System | Expected Purity | Typical Yield | Reference |
| Acid-Base Extraction | Organic Solvent: Ethyl Acetate, DCMAqueous Acid: 1M HClAqueous Base: 1M NaOH | >95% | High | [1][2] |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Ethyl Acetate | >98% | Variable | [2][4][5][9] |
| Column Chromatography | Stationary Phase: Silica GelEluent: Ethyl Acetate/Hexane or DCM/Methanol (with 0.1-1% Triethylamine) | >99% | Good | [2][5][6] |
| Salt Formation | Acid: HCl, H₃PO₄, Oxalic AcidSolvent: Isopropanol, Ethanol | >99% (for the salt) | High | [3] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in ethyl acetate (10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL per gram). Combine the aqueous layers.
-
Backwash: Wash the combined aqueous layers with ethyl acetate (10 mL per gram) to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the pH is >10.
-
Product Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL per gram).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the purified amine in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Protocol 3: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine).
-
Column Packing: Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the eluent, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tsijournals.com [tsijournals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 8. 518064-16-9|this compound|BLD Pharm [bldpharm.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Knorr Pyrazole Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the most common causes?
Low yields in the Knorr pyrazole synthesis can stem from several factors, ranging from the quality of the starting materials to suboptimal reaction conditions.[1] The most common issues include:
-
Purity of Starting Materials: The 1,3-dicarbonyl compound and the hydrazine derivative must be pure. Impurities can lead to side reactions that consume starting materials and complicate the purification process.[1] Hydrazine derivatives, in particular, can degrade over time and should ideally be used fresh.[1]
-
Reaction Stoichiometry: Incorrect stoichiometry of the reactants can lead to incomplete conversion. While a 1:1 molar ratio is standard, a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes be beneficial to drive the reaction to completion.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters.[1] Each specific set of reactants may have a different optimal set of conditions that needs to be determined empirically.
-
Side Reactions: The formation of byproducts, such as regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, can significantly reduce the yield of the desired product.[1]
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps like recrystallization or column chromatography.[2]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack from the substituted nitrogen of the hydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazole products.[1] Several factors influence the regioselectivity:
-
Steric Hindrance: The initial reaction will likely occur at the less sterically hindered carbonyl group.
-
Electronic Effects: The reactivity of the two carbonyl groups is influenced by the electronic nature of their substituents.
-
Reaction Conditions: The choice of solvent and the pH of the reaction medium can have a profound impact on the ratio of the resulting regioisomers. Acidic conditions are generally employed for this reaction.[3]
To improve regioselectivity, consider modifying the solvent. For example, fluorinated solvents have been shown to significantly favor the formation of one regioisomer over the other.
Q3: My reaction mixture has turned a dark yellow or red color. Is this normal, and how can I obtain a cleaner product?
Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1]
To mitigate this:
-
Use a Mild Base: If you are using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]
-
Purification: Most of these colored impurities can be removed during purification. Washing the crude product with a suitable solvent or using techniques like recrystallization or column chromatography are effective methods.[1]
Q4: How do I choose the right solvent and temperature for my reaction?
The optimal solvent and temperature are highly dependent on the specific substrates being used. Common solvents include ethanol, propanol, and acetic acid.[4][5] The reaction is often carried out at elevated temperatures, such as the reflux temperature of the solvent, to ensure a reasonable reaction rate.[5]
It is recommended to start with conditions reported in the literature for similar substrates. If the yield is low, a systematic optimization of the solvent and temperature may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to avoid potential degradation of the product with prolonged heating.[1][5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize reaction conditions for the synthesis of various pyrazole derivatives. Note that yields are highly substrate-dependent and the following data should be used as a general guideline.
Table 1: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Conditions | Yield |
| Ethyl acetoacetate | Phenylhydrazine | None (neat) | Reflux, 1 hour | Not specified, but product crystallizes on cooling |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux | Good to Excellent |
Table 2: General Conditions for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature | Yield |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Glacial Acetic Acid | ~100°C | High |
| 1,3-Diketones | Hydrazines | DMSO (Microwave) | Metal-acetylacetonate | Microwave irradiation | Excellent |
| 1,3-Diketones | Hydrazines | Ethanol/Acetic Acid | Acid-catalyzed | Reflux | Good to High |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Pyrazole
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or 1-propanol, followed by a catalytic amount of glacial acetic acid (a few drops).[5][6]
-
Addition of Hydrazine: To the stirred mixture, add the hydrazine derivative (1.0-1.2 equivalents).[6] Note that this addition can be exothermic.
-
Heating: Heat the reaction mixture to reflux (or approximately 100°C) and stir for 1-3 hours.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate/70% hexane).[5]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[5] Alternatively, if no precipitate forms, add water to the reaction mixture to induce precipitation.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Protocol 2: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)
This protocol details the synthesis of the neuroprotective agent, Edaravone.
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The reaction is often performed neat (without solvent).[3] Be aware that this addition is exothermic.[3]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[3]
-
Isolation: After 1 hour, cool the resulting syrup in an ice bath.[3]
-
Crystallization: Add a small amount of diethyl ether and stir or scratch the flask vigorously to induce crystallization of the crude product.[3]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[3]
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: A general experimental workflow for the Knorr pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
References
Technical Support Center: Formylation of Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formylation of pyrazoles. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Vilsmeier-Haack formylation of pyrazoles?
A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of pyrazoles, but it can be accompanied by several side reactions. The most prevalent of these is the formation of bis-formylated products, where formylation occurs at multiple positions on the pyrazole ring, especially if the reaction conditions are not carefully controlled. Another common side reaction is the formation of pyrazolo[3,4-d]pyridazin-4(5H)-one derivatives when using certain substituted pyrazoles. Additionally, if the pyrazole substrate is sensitive to acidic conditions, degradation or rearrangement of the starting material can occur. Careful control of stoichiometry, temperature, and reaction time is crucial to minimize these unwanted side reactions.
Q2: My Vilsmeier-Haack formylation of a substituted pyrazole is giving a low yield of the desired product. What are the likely causes and how can I improve it?
A2: Low yields in Vilsmeier-Haack formylation can stem from several factors. Firstly, the electronic nature of the substituents on the pyrazole ring plays a significant role; electron-withdrawing groups can deactivate the ring, making formylation more difficult. In such cases, using a larger excess of the Vilsmeier reagent or employing more forcing reaction conditions (higher temperature, longer reaction time) might be necessary. However, this also increases the risk of side reactions. Secondly, the purity of the reagents, particularly the phosphoryl chloride (POCl3) and dimethylformamide (DMF), is critical. Impurities can lead to the formation of byproducts and consume the active Vilsmeier reagent. Finally, incomplete reaction or degradation of the product during workup can also contribute to low yields. It is advisable to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and to ensure the workup procedure is not overly harsh.
Q3: I have observed the formation of an unexpected byproduct with a different mass spectrum in my formylation reaction. How can I identify it?
A3: The first step in identifying an unknown byproduct is to gather as much spectroscopic data as possible. High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D NMR techniques like COSY and HMBC, will help to elucidate the structure of the byproduct. Comparing the spectroscopic data of the byproduct with that of the starting material and the expected product will reveal any structural changes. For instance, the presence of an additional formyl group signal in the 1H NMR spectrum would suggest bis-formylation. If the structure is still unclear, chemical derivatization of the byproduct followed by spectroscopic analysis can provide further clues.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficient Vilsmeier reagent. 2. Deactivated pyrazole ring due to electron-withdrawing groups. 3. Low reaction temperature or short reaction time. | 1. Increase the molar ratio of the Vilsmeier reagent to the pyrazole substrate. 2. Use a more reactive formylating agent or consider a different synthetic route. 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Formation of multiple products (low selectivity) | 1. Over-reaction leading to bis-formylation. 2. Non-regioselective formylation at different positions of the pyrazole ring. 3. Presence of impurities in the starting material or reagents. | 1. Reduce the amount of Vilsmeier reagent and control the reaction temperature and time. 2. Modify the substituents on the pyrazole ring to direct the formylation to the desired position. 3. Purify the starting material and use high-purity reagents. |
| Product degradation during workup | 1. Harsh acidic or basic conditions during extraction. 2. High temperatures during solvent evaporation. 3. Product instability on silica gel during column chromatography. | 1. Use a milder workup procedure, for example, by neutralizing the reaction mixture with a saturated solution of sodium bicarbonate. 2. Remove the solvent under reduced pressure at low temperature. 3. Use a different stationary phase for chromatography (e.g., alumina) or deactivate the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Pyrazole:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl3, 1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 60-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired formylated pyrazole.
Visual Guides
Caption: Troubleshooting workflow for pyrazole formylation.
Caption: Vilsmeier-Haack reaction mechanism and potential side reactions.
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the regioselectivity of their pyrazole synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it important?
A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different structural isomers, known as regioisomers, can be formed.[1] Regioselectivity is the preference for the formation of one of these isomers over the other.[2] Controlling which regioisomer is formed is critical because different regioisomers can have vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][3]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, the carbonyl carbon adjacent to a trifluoromethyl (-CF₃) group is more electrophilic due to the group's strong electron-withdrawing nature.[2]
-
Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom.[2]
-
Solvent: The choice of solvent can dramatically impact regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[4]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[5][6]
Troubleshooting Guide
Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a common issue when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.
Solution:
-
Change the Solvent: Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically increase regioselectivity.[4] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the regioselectivity.[4]
-
Modify the Reaction Temperature: Systematically varying the reaction temperature may favor the formation of one isomer. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[5]
-
Adjust the pH: The addition of an acid or a base can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. Experimenting with acidic (e.g., acetic acid, p-TsOH) or basic (e.g., NaOAc, TEA) conditions can shift the isomeric ratio.[4]
Problem 2: The major regioisomer formed is the undesired one.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions.[2]
Solution:
-
Utilize a Different Substituted Hydrazine: The electronic properties of the substituent on the hydrazine influence which nitrogen atom is more nucleophilic. For example, in methylhydrazine, the NH₂ group is the less nucleophilic nitrogen, whereas in phenylhydrazine, it is the more nucleophilic one.[4] However, the reaction outcome is often governed by the initial attack on the more electrophilic carbonyl.
-
Employ Alternative Synthetic Strategies: If modifying the Knorr condensation is unsuccessful, consider alternative methods. For instance, a 1,3-dipolar cycloaddition of a sydnone with an alkyne can offer a different regiochemical outcome.[7] Another approach is the use of α,β-unsaturated ketones (chalcones) with hydrazines, which can provide access to different regioisomers.[2]
Data Presentation
The following tables summarize quantitative data on the effect of solvents and substituents on the regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine.
| Entry | 1,3-Diketone (R¹) | Solvent | Ratio (Desired:Undesired Isomer) | Overall Yield (%) |
| 1 | CF₃ | EtOH | 36:64 | 99 |
| 2 | CF₃ | TFE | 85:15 | 99 |
| 3 | CF₃ | HFIP | 97:3 | 98 |
| 4 | CF₂CF₃ | EtOH | 64:36 | 93 |
| 5 | CF₂CF₃ | TFE | 98:2 | 99 |
| 6 | CF₂CF₃ | HFIP | >99:<1 | 99 |
| 7 | CO₂Et | EtOH | 44:56 | 86 |
| 8 | CO₂Et | TFE | 89:11 | 99 |
| 9 | CO₂Et | HFIP | 93:7 | 98 |
Data adapted from a study on fluorinated tebufenpyrad analogs.[4]
Table 2: Effect of Hydrazine Substituent and Reaction Conditions on Regioselectivity.
| Entry | 1,3-Diketone | Hydrazine | Conditions | Major Regioisomer | Reference |
| 1 | 4,4,4-Trifluoro-1-aryl-1,3-butanedione | Arylhydrazine | EtOH, RT | Equimolar mixture | [8] |
| 2 | 4,4,4-Trifluoro-1-aryl-1,3-butanedione | Arylhydrazine | DMA, Acidic, RT | 98:2 in favor of 1-aryl-5-trifluoromethyl isomer | [8] |
| 3 | Unsymmetrical 1,3-diketone | Phenylhydrazine hydrochloride | MeOH | Favors 1,3-regioisomer (97:3) | [9] |
| 4 | Unsymmetrical 1,3-diketone | Free Phenylhydrazine | MeOH | Favors 1,5-regioisomer (86:14) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Alcohols
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[2]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[2]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Visualizations
Caption: Factors influencing regioselectivity in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for improving pyrazole synthesis regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Initial Synthesis of 3,5-Dimethyl-1H-pyrazole
-
Question: We are experiencing low yields in the initial condensation of acetylacetone and hydrazine hydrate. What are the likely causes and solutions?
-
Answer: Low yields in this step are often due to incomplete reaction, side reactions, or product loss during workup.
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time. A patent for a similar synthesis suggests a reaction temperature of 50°C for 3 hours.[1][2]
-
Exothermic Reaction Control: The reaction between hydrazine and acetylacetone can be exothermic.[3] On a larger scale, poor heat dissipation can lead to side reactions. Ensure efficient stirring and cooling. A controlled, slow addition of hydrazine hydrate to the reaction mixture is critical for managing the exotherm.[3]
-
pH Control: The reaction is typically catalyzed by a mild acid, such as acetic acid.[1][2] Ensure the appropriate amount of catalyst is used, as too much or too little can affect the reaction rate and yield.
-
Workup and Purification: The product, 3,5-dimethyl-1H-pyrazole, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration.[1][2] Ensure the crystallization temperature is low enough for maximal product precipitation. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Issue 2: Difficulty with the Vilsmeier-Haack Formylation of 3,5-Dimethyl-1H-pyrazole
-
Question: We are attempting to synthesize 3,5-dimethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, but we are getting low to no yield. What could be the problem?
-
Answer: The Vilsmeier-Haack reaction can be challenging with N-unsubstituted pyrazoles.
-
Reactivity of N-unsubstituted Pyrazole: 3,5-Dimethyl-1H-pyrazole, having no substituent on the nitrogen atom, may fail to undergo formylation at the 4-position under standard Vilsmeier-Haack conditions.[4] The nitrogen atoms can be protonated or complex with the Vilsmeier reagent, deactivating the ring towards electrophilic substitution.
-
Alternative Strategy: A more reliable approach is to use an N-protected pyrazole derivative. However, if you must proceed with the N-unsubstituted pyrazole, harsher conditions (higher temperature, larger excess of Vilsmeier reagent) might be required, but this can lead to side reactions.[5]
-
Vilsmeier Reagent Preparation and Handling: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive.[5] Ensure all glassware is dry and use anhydrous solvents. The reagent should be prepared at a low temperature (0-5°C) and used promptly.[5]
-
Workup: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture in ice water and then neutralizing it.[5]
-
Issue 3: Formation of Byproducts in the Reduction of 3,5-Dimethyl-1H-pyrazole-4-carbonitrile
-
Question: We are reducing 3,5-dimethyl-1H-pyrazole-4-carbonitrile to the corresponding amine, but we are observing significant amounts of secondary and tertiary amine impurities. How can we improve the selectivity for the primary amine?
-
Answer: The formation of secondary and tertiary amines is a common side reaction in nitrile reductions.[6][7]
-
Reaction Mechanism: The reduction proceeds through an intermediate imine, which can react with the newly formed primary amine to generate a secondary amine, which can be further reduced.
-
Minimizing Byproducts with Catalytic Hydrogenation: When using catalytic hydrogenation (e.g., with Raney Nickel or Pd/C), the addition of ammonia or ammonium hydroxide to the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the side reactions.[6]
-
Choice of Reducing Agent: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are effective for nitrile reduction.[8][9] To minimize side reactions, ensure the reaction is worked up properly by quenching the excess hydride before the product has a chance to react further.
-
Reaction Conditions: Lowering the reaction temperature and pressure (for catalytic hydrogenation) can sometimes improve selectivity for the primary amine.
-
Issue 4: Inefficient Reductive Amination of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
-
Question: Our reductive amination of the pyrazole-4-carbaldehyde with ammonia is giving low conversion to the desired primary amine. What are the key parameters to optimize?
-
Answer: Low conversion in reductive amination can be due to inefficient imine formation or incomplete reduction.
-
Imine Formation: The formation of the imine from the aldehyde and ammonia is a crucial step. This equilibrium can be driven forward by removing the water that is formed, for example, by using a Dean-Stark apparatus or molecular sieves. The pH of the reaction is also important; a slightly acidic medium often favors imine formation.
-
Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for this transformation. Sodium triacetoxyborohydride (STAB) is another effective and often milder alternative.[10] If using NaBH₄, the reaction may require careful pH control, as the reagent is less stable in acidic conditions. NaBH₃CN is more stable in mildly acidic conditions, which are often optimal for imine formation.
-
Scale-Up Considerations: On a larger scale, ensuring efficient mixing is crucial for this reaction. The order of addition of reagents can also be important. Often, the aldehyde and amine are mixed first to allow for imine formation before the reducing agent is added.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up of this compound?
A1: There are two main synthetic routes. The first involves the Vilsmeier-Haack formylation of 3,5-dimethyl-1H-pyrazole to form the corresponding 4-carbaldehyde, followed by reductive amination with ammonia. The second route involves the halogenation and subsequent cyanation of 3,5-dimethyl-1H-pyrazole to give the 4-carbonitrile, which is then reduced to the primary amine.
Q2: What are the main safety concerns during the scale-up of this synthesis?
A2: The primary safety concerns are associated with the use of hydrazine hydrate and strong reducing agents. Hydrazine is toxic and potentially explosive, and its reactions can be highly exothermic.[3] Strong reducing agents like LiAlH₄ react violently with water and can be pyrophoric. A thorough risk assessment and appropriate engineering controls are essential for a safe scale-up.
Q3: How can I purify the final product, this compound, on a large scale?
A3: The final product is a basic amine and can be purified by distillation under reduced pressure. Alternatively, it can be converted to a salt, such as the hydrochloride salt, which can then be purified by recrystallization. The choice of purification method will depend on the physical properties of the free base and its salt, as well as the nature of the impurities.
Q4: What are the expected impurities in the final product?
A4: Depending on the synthetic route, potential impurities could include unreacted starting materials or intermediates, over-alkylation products from the reductive amination step (secondary and tertiary amines), or byproducts from the nitrile reduction. If the Vilsmeier-Haack route is used, chlorinated byproducts could be present if reaction conditions are not well-controlled.[12]
Quantitative Data Summary
| Parameter | Step 1: 3,5-Dimethyl-1H-pyrazole Synthesis | Step 2A: Vilsmeier-Haack Formylation | Step 3A: Reductive Amination | Step 2B: Cyanation (hypothetical) | Step 3B: Nitrile Reduction |
| Starting Material | Acetylacetone, Hydrazine Hydrate | 3,5-Dimethyl-1H-pyrazole | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 4-Halo-3,5-dimethyl-1H-pyrazole | 3,5-Dimethyl-1H-pyrazole-4-carbonitrile |
| Key Reagents | Acetic Acid | POCl₃, DMF | NH₃, NaBH₄ (or similar) | KCN or Zn(CN)₂ | LiAlH₄ or Raney Ni/H₂ |
| Solvent | Water or Ethanol[1][13] | DMF[4] | Methanol or Ethanol | DMF or similar polar aprotic | THF or Ethanol |
| Temperature | <50°C[1][2] | 0°C to reflux[5] | 0°C to room temperature | Elevated temperatures | 0°C to reflux |
| Typical Yield | >90%[1][2] | Variable, can be low for N-H pyrazoles[4] | 60-80% (typical for reductive amination) | 70-90% (typical for SNAr) | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
-
To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add water and acetylacetone.
-
Add a catalytic amount of glacial acetic acid.
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add hydrazine hydrate via the addition funnel, maintaining the reaction temperature below 50°C.
-
After the addition is complete, stir the mixture at 50°C for 3 hours.
-
Cool the reaction mixture to 10°C to induce crystallization.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum. The yield is expected to be over 90%.[1][2]
Protocol 2A: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
Note: This reaction can be low-yielding for N-unsubstituted pyrazoles.[4]
-
In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, keeping the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.[5]
-
Dissolve 3,5-dimethyl-1H-pyrazole in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 70-80°C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3A: Synthesis of this compound (Reductive Amination)
-
Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in methanol saturated with ammonia in a pressure-resistant vessel.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0°C.
-
Seal the vessel and stir the reaction at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like dichloromethane.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude product.
-
Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.
Visualizations
References
- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 2. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. ineosopen.org [ineosopen.org]
- 12. benchchem.com [benchchem.com]
- 13. tsijournals.com [tsijournals.com]
Technical Support Center: Managing Impurities in Pyrazole Synthesis
Welcome to the Pyrazole Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice on managing impurities during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in pyrazole synthesis?
A1: The most common impurities in pyrazole synthesis include:
-
Regioisomers: These are the most prevalent impurity when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The formation of two different regioisomeric pyrazole products can be challenging to separate.[1]
-
Incomplete Cyclization Products: The reaction may stall at the intermediate hydrazone or pyrazoline stage, especially with deactivated hydrazines.[1]
-
Side-Reaction Products: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[1] Di-addition of hydrazine to the dicarbonyl compound can also occur.[1]
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazine derivatives can remain in the crude product.
-
Solvent and Reagent-Related Impurities: Impurities from solvents or reagents, such as biaryl formation from homocoupling of aryl halides in metal-catalyzed reactions, can contaminate the product.[2]
Q2: How can I identify the specific impurities in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts:
-
Thin-Layer Chromatography (TLC): A quick and effective method to determine the number of components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and distinguishing between regioisomers, which will exhibit different chemical shifts for the pyrazole ring protons and carbons. Two-dimensional NMR techniques like NOESY can confirm the spatial relationship between substituents and the pyrazole ring.[2]
-
Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, helping to identify the desired product and any byproducts. Fragmentation patterns can offer further structural clues.[1][3][4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for separating and quantifying impurities, including regioisomers.[7][8][9]
Q3: What is the impact of impurities, particularly regioisomers, on the biological activity of my pyrazole compound?
A3: The presence of impurities, especially regioisomers, can have a significant impact on the biological activity and clinical safety of a drug candidate. The pyrazole scaffold is a key feature in many kinase inhibitors, where it often forms critical hydrogen bonds with the kinase hinge region.[10][11] The precise arrangement of substituents on the pyrazole ring is crucial for optimal binding to the target protein.[10]
Regioisomeric impurities will have a different three-dimensional structure, which can lead to:
-
Reduced Potency: The incorrect isomer may not bind as effectively to the target, lowering the overall potency of the material.
-
Altered Selectivity: The impurity might bind to off-target kinases, potentially leading to unwanted side effects.[10][12]
-
Inaccurate Structure-Activity Relationship (SAR) Data: The presence of undeclared isomers can confound the interpretation of biological data and hinder the drug development process.
Therefore, the synthesis of a single, pure regioisomer is highly desirable for therapeutic applications.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazole Product
A persistently low yield is a common frustration in pyrazole synthesis. The following troubleshooting guide will help you systematically identify and address the potential causes.
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Common Causes and Solutions for Low Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity. Impurities can lead to side reactions and reduce the yield.[13] |
| Suboptimal Reaction Conditions | - Temperature: Increasing the reaction temperature can often drive the reaction to completion. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[14][15] - Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time.[13] - Catalyst: The choice and amount of acid or base catalyst can be critical. For Knorr synthesis, catalytic amounts of a protic acid are often used.[16][17][18][19] - Solvent: The solvent can influence the reaction outcome. For some reactions, fluorinated alcohols like TFE can improve regioselectivity and yield. |
| Side Reactions | The formation of regioisomers or other byproducts can consume starting materials and lower the yield of the desired product. Modify reaction conditions to favor the desired product (see Issue 2). |
| Loss During Work-up and Purification | The desired product may be lost during extraction, washing, or purification steps. Optimize the purification protocol to minimize losses. |
Issue 2: Formation of Regioisomers
The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical starting materials.
Strategies to Control Regioselectivity
| Strategy | Description |
| Solvent Selection | The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), can dramatically increase the regioselectivity in pyrazole formation. |
| pH Control | The regioselectivity can be influenced by the pH of the reaction medium. Acidic or basic conditions can favor the formation of one isomer over the other.[20] |
| Steric Hindrance | Introducing bulky substituents on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer. |
| Kinetic vs. Thermodynamic Control | Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[20] |
Workflow for Addressing Regioisomer Formation
Caption: A workflow for troubleshooting the formation of regioisomers.
Issue 3: Colored Impurities in the Reaction Mixture
The appearance of a yellow or red color in the reaction mixture is often due to the decomposition of the hydrazine starting material or oxidation of intermediates.[1][13]
Methods for Removing Colored Impurities
| Method | Description |
| Activated Charcoal Treatment | Adding a small amount of activated charcoal to a solution of the crude product can adsorb colored impurities. The charcoal is then removed by filtration. Be aware that this may also remove some of the desired product. |
| Recrystallization | This is often an effective method for removing colored impurities, as they are typically present in small amounts and will remain in the mother liquor.[13] |
| Acid-Base Extraction | If the desired pyrazole is basic, it can be extracted into an acidic aqueous solution, leaving non-basic colored impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
Experimental Protocols
General Experimental Workflow for Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Protocol 1: Purification by Column Chromatography
This is the most common method for separating regioisomers and removing other impurities.
Materials:
-
Crude pyrazole mixture
-
Silica gel (or alumina)
-
Appropriate eluent system (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture in various solvent ratios. A good separation will show distinct spots for the desired product and impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid pyrazole derivatives from soluble impurities.
Materials:
-
Crude pyrazole solid
-
Appropriate recrystallization solvent or solvent pair
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, and ethyl acetate.[20]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals.
Protocol 3: Purification by Acid-Base Extraction
This method is useful for separating basic pyrazole products from neutral or acidic impurities.
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will move into the aqueous layer as its protonated salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.
-
Basification: Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the pyrazole and cause it to precipitate or be extracted back into an organic solvent.
-
Isolation: If the pyrazole precipitates, collect it by filtration. If it remains in solution, extract it with an organic solvent, dry the organic layer, and remove the solvent.
Data Presentation
Table 1: Comparison of Purification Techniques for Pyrazole Derivatives
| Technique | Best For | Advantages | Disadvantages |
| Column Chromatography | Separation of regioisomers and closely related impurities. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. Product loss on the column is possible. |
| Recrystallization | Removing small amounts of impurities from a solid product. | Can yield very pure material, relatively simple procedure. | Not effective for separating regioisomers with similar solubility. Can result in significant yield loss. |
| Acid-Base Extraction | Separating basic pyrazoles from neutral or acidic impurities. | Quick and efficient for removing certain types of impurities. | Only applicable to pyrazoles with a basic nitrogen. May not remove all impurities. |
| Activated Charcoal | Removing colored impurities. | Effective for decolorizing solutions. | Can adsorb the desired product, leading to lower yields. |
Table 2: Influence of Reaction Conditions on Pyrazole Synthesis
| Parameter | Effect on Yield and Purity | Considerations |
| Temperature | Higher temperatures generally increase reaction rates and can improve yields, but may also lead to more side products and decomposition. | Optimize for a balance between reaction rate and selectivity. |
| Solvent | Can significantly impact regioselectivity and reaction rate. | Fluorinated alcohols can enhance regioselectivity. Protic vs. aprotic solvents can favor different reaction pathways. |
| Catalyst | The choice of acid or base catalyst can be crucial for reaction efficiency. | The pKa of the catalyst can influence the reaction mechanism and outcome. |
| Reactant Stoichiometry | Using a slight excess of one reactant can help drive the reaction to completion. | An excess of hydrazine can sometimes lead to the formation of di-addition byproducts. |
Decision Framework for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. ijcpa.in [ijcpa.in]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials for efficient cadmium(II) removal from water - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of the In Vitro Bioactivity of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine and Structurally Related Analogs
A comprehensive review of the current scientific literature reveals a notable absence of specific in vitro bioactivity data for (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine. However, extensive research into structurally similar pyrazole derivatives highlights a broad spectrum of significant biological activities, including anticancer, antioxidant, and antibacterial properties. This guide provides a comparative overview of the in vitro bioactivity of these analogs, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is based on published experimental findings for these related compounds.
The 3,5-dimethyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent and selective biological effects. These compounds have been shown to interact with various molecular targets, including key enzymes in signaling pathways implicated in cancer and inflammation.
Anticancer Activity of 3,5-Dimethyl-1H-pyrazole Analogs
Numerous studies have demonstrated the cytotoxic effects of 3,5-dimethyl-1H-pyrazole derivatives against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 1: In Vitro Anticancer Activity of Selected 3,5-Dimethyl-1H-pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Pyrazole-Thiophene Hybrid (Compound 14) | MCF-7 (Breast) | Not Specified | 16.33 (as µg/mL for EGFR inhibition) | [1] |
| Pyrazole-Thiophene Hybrid (Compound 2) | HepG2 (Liver) | Not Specified | 16.25 (as µg/mL for EGFR inhibition) | [1] |
| Pyrazole derivative 5b | K562 (Leukemia) | MTT Assay | 0.021 | [2] |
| Pyrazole derivative 5b | A549 (Lung) | MTT Assay | 0.69 | [2] |
| Pyrazole derivative 5 | MCF-7 (Breast) | MTT Assay | 8.03 | [3] |
| Pyrazole derivative 5 | HepG2 (Liver) | MTT Assay | 13.14 | [3] |
| Pyrazolone derivative P25 | A431 (Skin) | MTT Assay | 3.7 | [4] |
| Pyrazolone derivative P25 | SCC-12 (Skin) | MTT Assay | 12.2 | [4] |
Signaling Pathway Inhibition by Pyrazole Derivatives
Pyrazole-based compounds have been identified as potent inhibitors of key signaling pathways that are often dysregulated in cancer and inflammatory diseases. The EGFR and p38 MAPK signaling cascades are notable targets.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. Several pyrazole derivatives have been shown to inhibit EGFR, thereby blocking these oncogenic signals.[5][6][7]
Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Pyrazole urea-based compounds have been identified as potent inhibitors of p38 MAPK, suggesting their potential in treating inflammatory diseases.[8]
Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole derivatives.
Antioxidant and Antibacterial Activities
Derivatives of 3,5-dimethyl-1H-pyrazole have also been investigated for their antioxidant and antibacterial properties.
Table 2: In Vitro Antioxidant and Antibacterial Activity of 3,5-Dimethyl-1H-pyrazole Analogs
| Compound/Derivative | Activity Type | Assay | Target/Organism | IC50/MIC/Inhibition | Reference |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | Antioxidant | DPPH | DPPH radical | 96.64% inhibition at 80 mg/mL (Compound 8) | [9] |
| Pyrazolone derivatives | Antioxidant | DPPH | DPPH radical | IC50: 2.6–7.8 µM | [10] |
| (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene | Antibacterial | Not Specified | E. coli, B. cereus, P. vulgaris | Strong activity | [11] |
| 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole | Antibacterial | Serial dilution | B. subtilis | IC50: 2.6 µg/mL | [12] |
| 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole | Antibacterial | Serial dilution | B. cereus | IC50: 1.2 µg/mL | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the assessment of the bioactivities of pyrazole derivatives.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrazole derivatives) and incubated for a period of 48 to 72 hours.[2]
-
MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay. It measures the ability of a compound to act as a free radical scavenger.
Methodology:
-
Preparation of DPPH solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[10]
Conclusion
While direct experimental data on the in vitro bioactivity of this compound is not currently available in the public domain, the extensive body of research on its structural analogs provides compelling evidence for the potential of the 3,5-dimethyl-1H-pyrazole scaffold in drug discovery. The diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial research, underscore the importance of this heterocyclic core. The data and protocols summarized in this guide offer a valuable comparative framework for researchers interested in exploring the therapeutic potential of novel pyrazole derivatives. Further investigation into the specific bioactivity of this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 4. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Efficacy of Pyrazole-Based CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the efficacy of several recently developed pyrazole-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. This document summarizes key experimental data, provides detailed experimental protocols for the cited assays, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Potency and Antiproliferative Activity
The following tables summarize the in vitro efficacy of selected pyrazole-based CDK2 inhibitors from recent studies. The data includes the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) against CDK2/cyclin complexes and the growth inhibitory (GI50) or IC50 values against various cancer cell lines. A lower value indicates higher potency.
Table 1: In Vitro CDK2 Inhibitory Activity of Pyrazole-Based Compounds
| Compound Reference | Target | IC50 (µM) | Ki (µM) |
| Compound 15 [1] | CDK2 | - | 0.005 |
| Compound 14 [1] | CDK2 | - | 0.007 |
| Compound 15 (Pyrazolopyrimidine) [2] | CDK2/cyclin A2 | 0.061 | - |
| Compound 9 [3] | CDK2/cyclin A2 | 0.96 | - |
| Compound 7d [3] | CDK2/cyclin A2 | 1.47 | - |
| Compound 7a [3] | CDK2/cyclin A2 | 2.0 | - |
| Compound 4 [3] | CDK2/cyclin A2 | 3.82 | - |
| Roscovitine (Reference) [4] | CDK2 | 0.99 | - |
| AT7519 (Reference) [5] | CDK2 | 0.01-0.21 | - |
Table 2: Antiproliferative Activity of Pyrazole-Based CDK2 Inhibitors
| Compound Reference | Cell Line | Cancer Type | GI50/IC50 (µM) |
| Compound 15 [1] | A2780 | Ovarian Cancer | 0.158 (GI50) |
| Compound 15 [1] | MV4-11 | Leukemia | 0.127 (GI50) |
| Compound 15 [1] | U937 | Leukemia | 0.223 (GI50) |
| Compound 15 [1] | MCF7 | Breast Cancer | 0.385 (GI50) |
| Compound 15 [1] | MDA-MB-231 | Breast Cancer | 0.560 (GI50) |
| Compound 4 [3] | NCI-60 Panel | Various | 3.81 (GI50, mean) |
| Compound 9 [3] | NCI-60 Panel | Various | >50 (mean GI) |
| Compound 7d (Pyrazolo[1,5-a]pyrimidine) [6] | MCF-7 | Breast Cancer | 14.12 (IC50) |
| Compound 7d (Pyrazolo[1,5-a]pyrimidine) [6] | HepG2 | Liver Cancer | 24.24 (IC50) |
| Compound 10b (Pyrazolo[1,5-a]pyrimidine) [6] | MCF-7 | Breast Cancer | 10.05 (IC50) |
| Compound 10b (Pyrazolo[1,5-a]pyrimidine) [6] | HepG2 | Liver Cancer | 17.12 (IC50) |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the CDK2 signaling pathway in cell cycle regulation and the general workflows for the experimental procedures used to generate the data in this guide.
Caption: The CDK2 signaling pathway at the G1/S transition of the cell cycle.
Caption: General experimental workflows for in vitro CDK2 kinase and MTT cell viability assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro CDK2/Cyclin A2 Kinase Assay
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A2 enzyme complex. A common method is the ADP-Glo™ Kinase Assay.[7]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
Test pyrazole-based inhibitors
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole-based inhibitors in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the CDK2/Cyclin A2 enzyme and the substrate to their final desired concentrations in Kinase Assay Buffer.
-
Assay Plate Setup: Add the diluted inhibitors or vehicle control to the wells of the microplate.
-
Enzyme Addition: Add the diluted CDK2/Cyclin A2 enzyme/substrate mixture to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK2.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation and Luminescence: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test pyrazole-based inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based inhibitors in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 or IC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
in vivo evaluation of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo performance of various pyrazole derivatives, with a focus on their anti-inflammatory, analgesic, and antimicrobial activities. While specific in vivo data for (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine derivatives were not prominently available in the reviewed literature, this guide synthesizes findings from closely related pyrazole compounds to offer valuable insights for researchers in the field. The data presented is compiled from multiple studies to facilitate a comparative analysis against commonly used standard drugs.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
A widely accepted preclinical model for evaluating acute inflammation is the carrageenan-induced paw edema model in rodents. In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema). The efficacy of anti-inflammatory compounds is measured by their ability to reduce this swelling compared to a control group.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Groups: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, Diclofenac, Celecoxib), and treatment groups receiving different doses of the test pyrazole derivatives.
-
Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (usually 30-60 minutes) before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Comparative Performance of Pyrazole Derivatives in Anti-inflammatory Assays
| Compound/Drug | Dose | Animal Model | Time Post-Carrageenan | Edema Inhibition (%) | Reference |
| Pyrazole-fused Betulin Derivative | Not Specified | Mouse | Not Specified | Significant Suppression | [1] |
| Diclofenac | 5 mg/kg | Rat | 2 hours | 56.17 ± 3.89 | [1] |
| Diclofenac | 20 mg/kg | Rat | 3 hours | 71.82 ± 6.53 | [1] |
| Indomethacin | 10 mg/kg | Mouse | 4 and 5 hours | ~31.67 | [1] |
| Pyrazoline Derivative 2d | Not Specified | Not Specified | Not Specified | High Activity | [2] |
| Pyrazoline Derivative 2e | Not Specified | Not Specified | Not Specified | High Activity | [2] |
| Pyrazolone Derivative N9 | Not Specified | Rat | 1 hour | More potent than Celecoxib | [3] |
| Pyrazolone Derivative N7 | Not Specified | Rat | Not Specified | More potent than Celecoxib | [3] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across studies.
Analgesic Activity: Hot Plate Test
The hot plate test is a common method for assessing the central analgesic activity of drugs. It measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping) indicates an analgesic effect.
Experimental Protocol: Hot Plate Test
-
Animal Model: Mice are typically used for this assay.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure:
-
Animals are placed on the hot plate, and the time until they exhibit a response (e.g., licking a paw, jumping) is recorded as the reaction time or latency.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Animals are tested before (baseline) and at various time points after the administration of the test compound or standard drug (e.g., Tramadol, Morphine).
-
-
Data Analysis: The increase in reaction time compared to the baseline is a measure of the analgesic effect.
Comparative Performance of Pyrazole Derivatives in Analgesic Assays
| Compound/Drug | Dose | Animal Model | Test | Observation | Reference |
| Pyrazolone Derivative 5 | 20 mg/kg | Mice | Hot Plate | 105.8% protection at 90 min | [4] |
| Tramadol (Standard) | 40 mg/kg | Mice | Hot Plate | 148.7% protection at 90 min | [4] |
| Pyrazole Derivative AD 532 | Not Specified | Not Specified | Formalin & Hot Plate | Promising analgesic results | [5] |
| Pyrazoline Derivatives 5e, 5f, 6d | Not Specified | Not Specified | Standard methods | Potent analgesics | [6] |
Antimicrobial and Antifungal Activity
The in vivo efficacy of antimicrobial and antifungal agents is often evaluated in murine infection models. These models involve infecting animals with a specific pathogen and then treating them with the test compounds to assess their ability to reduce the microbial burden or improve survival rates.
Experimental Protocol: Murine Infection Model (General)
-
Animal Model: Immunocompromised or specific strains of mice are often used.
-
Infection: Animals are infected with a standardized dose of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).
-
Treatment: Treatment with the test pyrazole derivatives, a standard antibiotic/antifungal, or a vehicle is initiated at a specific time post-infection.
-
Evaluation: Efficacy is assessed by determining the microbial load (colony-forming units, CFU) in target organs (e.g., kidneys, spleen, lungs) or by monitoring the survival rate of the animals over a period.
Comparative Performance of Pyrazole Derivatives in Antimicrobial/Antifungal Assays
| Compound/Drug | Pathogen | In Vivo Model | Key Finding | Reference |
| Pyrazole-derived oxazolidinone 41 | MRSA | Murine model | Significantly improved survival | [7] |
| Pyrazole Derivative 9 | S. aureus (MDR) | Not Specified | Bacteriostatic activity | [8] |
| Pyrazole-isoxazole 5b (with voriconazole) | C. albicans | Galleria mellonella | Synergistic effect, confirmed in vivo | [9] |
| Triazole with pyrazole side chain 6c | C. albicans | Mice | Reduced fungal burdens in kidneys | [10] |
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language)
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potent Angiogenesis Inhibition: A Comparative Guide to the Structure-Activity Relationship of Pyrazole Analogs as VEGFR-2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pyrazole analogs as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. We delve into the structure-activity relationships (SAR) of these compounds, presenting quantitative data, detailed experimental protocols, and a visual representation of the targeted signaling pathway.
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to be readily synthesized and functionalized.[1] In the realm of oncology, pyrazole derivatives have emerged as a promising class of compounds for developing potent and selective anticancer agents.[2] A significant number of these derivatives exert their anticancer effects by targeting various protein kinases, including VEGFR-2, which is crucial for tumor angiogenesis and metastasis.[3][4] This guide will compare different pyrazole-based analogs, highlighting the structural modifications that enhance their inhibitory activity against VEGFR-2.
Structure-Activity Relationship (SAR) Analysis
The potency of pyrazole analogs as VEGFR-2 inhibitors is intricately linked to the nature and position of substituents on the pyrazole core. Analysis of various synthesized series reveals key structural features that govern their inhibitory activity.
-
Substitution at the N-1 and C-3 Positions: The N-1 and C-3 positions of the pyrazole ring are critical for interaction with the kinase domain of VEGFR-2. Often, a substituted phenyl group at the N-1 position and another aromatic or heterocyclic ring at the C-3 position are observed in potent inhibitors. For instance, in a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones, the nature of the substituent on the phenylhydrazono moiety significantly impacts activity.[4]
-
The Role of the C-4 and C-5 Positions: The C-4 and C-5 positions also contribute to the binding affinity and selectivity. The introduction of different functional groups at these positions can modulate the electronic and steric properties of the molecule, leading to enhanced interactions with the receptor. For example, some studies have shown that specific substitutions at the C-4 position can lead to potent dual inhibition of EGFR and VEGFR-2.[2][5]
-
Hybrid Molecules: The development of hybrid molecules, where the pyrazole core is fused or linked to other pharmacologically active moieties, has proven to be a successful strategy. For example, pyrazole-thiophene hybrids have been designed and evaluated as multi-target inhibitors, showing activity against both wild-type and mutant EGFR, as well as VEGFR-2.[6] Similarly, piperazine-chalcone hybrids incorporating a pyrazoline moiety have demonstrated significant VEGFR-2 inhibitory activity.[7]
Comparative Inhibitory Activity of Pyrazole Analogs
The following table summarizes the in vitro inhibitory activity of selected pyrazole analogs against VEGFR-2 and their cytotoxic effects on various cancer cell lines. This data provides a quantitative comparison of how structural modifications influence biological activity.
| Compound ID | Structure | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 3e | Pyrazoline derivative | EGFR/VEGFR-2 | 0.142 (EGFR), 0.071 (VEGFR-2) | T47D, MCF7 | More potent than doxorubicin | [8] |
| Compound 6b | N-Mannich base of 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol | VEGFR-2/CDK-2 | 0.2 (VEGFR-2), 0.458 (CDK-2) | HepG2 | 2.52 | [9] |
| Compound 5a | N-Mannich base of 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol | VEGFR-2/CDK-2 | 0.267 (VEGFR-2), 0.311 (CDK-2) | HepG2 | 3.46 | [9] |
| Compound 3i | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 | 0.00893 | PC-3 | 1.24 | [4] |
| Compound 3a | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 | 0.03828 | PC-3 | 1.22 | [4] |
| Compound 9 | Dihydropyrano[2,3-c]pyrazole derivative | VEGFR-2 | 0.22 | HEPG2 | - | [5] |
| Compound 12 | Pyrazolo[3,4-d]pyrimidine derivative | EGFR/VEGFR-2 | - | HEPG2 | 0.31 | [5] |
| Compound Vd | Piperazine-chalcone pyrazoline hybrid | VEGFR-2 | 0.57 | - | - | [7] |
| Compound Ve | Piperazine-chalcone pyrazoline hybrid | VEGFR-2 | - | - | - | [7] |
| Compound 2 | Pyrazole-thiophene hybrid | EGFR/VEGFR-2 | 242.94 (VEGFR-2) | MCF-7, HepG2 | 6.57 (MCF-7), 8.86 (HepG2) | [6] |
| Compound 8 | Pyrazole-thiophene hybrid | VEGFR-2 | 35.85 | MCF-7 | 8.08 | [6] |
| Compound 14 | Pyrazole-thiophene hybrid | EGFR/VEGFR-2 | 112.36 (VEGFR-2) | MCF-7, HepG2 | 12.94 (MCF-7), 19.59 (HepG2) | [6] |
| Compound 3f | Pyrazole derivative | EGFR/VEGFR-2 | 0.102 (VEGFR-2) | HCT-116 | 3.3 | [10] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[11]
-
Reagent Preparation: A kinase buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are prepared. Test compounds are serially diluted to the desired concentrations.[12]
-
Kinase Reaction: In a microplate, the kinase buffer, VEGFR-2 enzyme, and the test compound are combined. The reaction is initiated by adding ATP.[11]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.[11]
-
Detection: The reaction is stopped, and a detection reagent is added. The amount of phosphorylated substrate or the remaining ATP is quantified using a suitable method, such as luminescence or fluorescence, with a microplate reader.[11][12]
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.[12]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of the pyrazole analogs on cancer cell lines.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole analogs and incubated for a specified period (e.g., 48-72 hours).[14]
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours (e.g., 1.5-4 hours) at 37°C.[1][14]
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[1]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to untreated control cells. The IC50 value, representing the concentration that inhibits 50% of cell growth, is then determined.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrazole analogs.[15][16][17]
Caption: General workflow for structure-activity relationship studies of pyrazole analogs.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrazoline derivatives as dual EGFR/VEGFR-2 inhibitors for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
A Comparative Guide to Pyrazole Synthesis Routes for Researchers and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have led to their incorporation into numerous blockbuster drugs. The synthesis of the pyrazole core is, therefore, a subject of continuous research and development. This guide provides a comparative analysis of the most prominent synthetic routes to pyrazoles, offering a detailed look at their mechanisms, experimental data, and procedural outlines to aid researchers in selecting the optimal method for their specific needs.
Classical Synthesis Routes: The Knorr and Paal-Knorr Syntheses
The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Ludwig Knorr in 1883, remains one of the most fundamental and widely used methods for pyrazole synthesis.[1][2] A variation of this is the Paal-Knorr synthesis, which is more broadly known for pyrrole and furan synthesis but shares mechanistic principles.[3][4]
The Knorr Pyrazole Synthesis
The Knorr synthesis involves the reaction of a β-diketone or a β-ketoester with a hydrazine. The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][5][6]
Reaction Mechanism:
The mechanism begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone. The remaining nitrogen atom then attacks the second carbonyl group, leading to a cyclic intermediate that dehydrates to the stable pyrazole ring.[5] A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity, as the initial attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[1][7]
Experimental Data:
| Reactants | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate and Phenylhydrazine | Acetic acid/Ethanol | Reflux | 1 | 95 | [7] |
| Acetylacetone and Hydrazine hydrate | Ethanol | Reflux | 2 | 85 | [8] |
| Ethyl benzoylacetate and Hydrazine hydrate | Acetic acid/1-Propanol | 100 | 1 | 79 | [2][9] |
| Trifluoroacetylacetone and various Hydrazines | Silver catalyst | RT | 12 | 65-92 | [10] |
Experimental Protocol: Synthesis of 1,3,5-substituted pyrazoles[7]
-
To a solution of ethyl acetoacetate (1 mmol) in ethanol (10 mL), add phenylhydrazine (1 mmol).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 1-phenyl-3-methyl-5-pyrazolone.
Synthesis from α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated ketones and aldehydes with hydrazines provides another classical and versatile route to pyrazoles. This method typically proceeds through a Michael addition followed by cyclization and oxidation.[10][11][12]
Reaction Mechanism:
The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization of the resulting hydrazone to form a pyrazoline intermediate. The pyrazoline is then oxidized to the aromatic pyrazole.[7]
Experimental Data:
| Reactants | Conditions | Yield (%) | Reference |
| Chalcones and Hydrazine hydrate | H2O2, then dehydration | Good | [10] |
| α,β-Ethylenic ketone and p-Tolylhydrazine | Copper triflate, --INVALID-LINK-- | Good | [7] |
| β-Aryl α,β-unsaturated ketones and Phenylhydrazine | Oxidation following condensation/aza-Michael | - | [11] |
Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles[10]
-
To a solution of a β-arylchalcone (1 mmol) in a suitable solvent, add hydrogen peroxide to form the corresponding epoxide.
-
After the completion of epoxidation (monitored by TLC), add hydrazine monohydrate (1.2 mmol).
-
Stir the reaction mixture at room temperature until the formation of the pyrazoline intermediate is complete.
-
The pyrazoline is then dehydrated, often by heating in the presence of an acid catalyst, to yield the desired 3,5-diaryl-1H-pyrazole.
-
The product is isolated and purified by column chromatography or recrystallization.
Modern Synthetic Approaches
While classical methods are robust, modern organic synthesis has introduced more sophisticated and often more efficient routes to pyrazoles, including multicomponent reactions, cycloaddition reactions, and metal-catalyzed cross-couplings.
[3+2] Cycloaddition Reactions
1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles, including pyrazoles.[13][14] This approach typically involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or an alkyne equivalent.[14]
Reaction Mechanism:
Nitrile imines, often generated in situ from hydrazonoyl halides, react with dipolarophiles like alkynes in a concerted [3+2] cycloaddition to directly form the pyrazole ring. This method offers high regioselectivity.[14]
Experimental Data:
| Dipole Source | Dipolarophile | Conditions | Yield (%) | Reference |
| Hydrazonoyl chlorides | α-Bromocinnamaldehyde | Triethylamine, room temp. | Good | [14] |
| Ethyl α-diazoacetate | Phenylpropargyl | Zinc triflate, triethylamine | 89 | [7] |
| N,N-Disubstituted hydrazines and Alkynoates | Copper-promoted aerobic oxidation | Base, air as oxidant | Moderate-Good | [15] |
Experimental Protocol: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles via [3+2] Cycloaddition[14]
-
To a solution of α-bromocinnamaldehyde (1 mmol) in a suitable solvent (e.g., THF), add triethylamine (1.5 mmol).
-
Slowly add a solution of the corresponding hydrazonoyl chloride (1.1 mmol) in the same solvent.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure tetrasubstituted pyrazole.
Metal-Catalyzed Synthesis
Transition-metal catalysis has opened new avenues for pyrazole synthesis, often enabling reactions under milder conditions with higher efficiency and selectivity.[16][17] These methods include metal-catalyzed C-H functionalization of pre-existing pyrazole rings and de novo synthesis from simple precursors.[16]
Reaction Types and Examples:
-
Copper-Catalyzed Aerobic Oxidative Cyclization: Reaction of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives.[18]
-
Rhodium-Catalyzed Addition-Cyclization: Reaction of hydrazines with alkynes, involving C-N bond cleavage and intramolecular dehydration.[18]
-
Titanium-Mediated Multicomponent Coupling: Synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes via oxidative N-N bond coupling.[17]
Experimental Data:
| Reactants | Catalyst/Conditions | Yield (%) | Reference |
| N,N-Disubstituted hydrazines, Alkynoates | Cu2O, base, air | High | [19] |
| 1,3-Diols, Arylhydrazines | Ru3(CO)12, NHC-diphosphine ligand | Good | [18] |
| Isoxazoles, Oxadiazoles | Ni(0) complex | Good | [18] |
Experimental Protocol: Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition[15]
-
A mixture of the N,N-disubstituted hydrazine (0.5 mmol), the alkynoate (0.6 mmol), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K2CO3, 1.0 mmol) in a suitable solvent (e.g., DMSO) is prepared in a reaction vessel.
-
The reaction is stirred under an air atmosphere at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography to give the desired pyrazole.
Conclusion
The synthesis of pyrazoles is a rich and evolving field. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability and stability of starting materials, and the desired scale of the reaction.
-
Knorr Synthesis and related condensations are ideal for preparing a wide range of substituted pyrazoles from readily available 1,3-dicarbonyl compounds and hydrazines. They are cost-effective and generally high-yielding, though regioselectivity can be a challenge with unsymmetrical substrates.
-
Reactions of α,β-unsaturated carbonyl compounds offer a complementary approach, particularly for the synthesis of pyrazolines that can be subsequently oxidized to pyrazoles.
-
Modern methods like [3+2] cycloadditions and metal-catalyzed reactions provide access to complex and highly substituted pyrazoles with excellent control over regioselectivity and under mild reaction conditions. These methods are often preferred for the synthesis of novel drug candidates and in combinatorial chemistry.
Researchers and drug development professionals are encouraged to consider the comparative data and protocols presented in this guide to make an informed decision on the most suitable synthetic strategy for their target pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. cyberleninka.ru [cyberleninka.ru]
- 13. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazole synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Novel Pyrazole Compounds: A Comparative Guide to Their Biological Evaluation Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous established drugs. The ongoing exploration of novel pyrazole derivatives continues to yield compounds with significant therapeutic potential, often demonstrating comparable or enhanced efficacy over existing treatments. This guide provides a comprehensive comparison of the biological activities of recently developed pyrazole compounds against established drugs, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from various studies, highlighting the potential of novel pyrazole compounds in different therapeutic areas.
Table 1: Anticancer Activity
| Novel Pyrazole Compound | Cancer Cell Line | IC50 (µM) | Existing Drug | IC50 (µM) | Target/Mechanism |
| Pyrazole-Imide Derivative (161a)[1] | A-549 (Lung) | 4.91 | 5-Fluorouracil | 59.27 | Not Specified |
| Pyrazole-Imide Derivative (161b)[1] | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 | Not Specified |
| Pyrazolo[1,5-a]pyrimidine (157)[1] | HTC-116 (Colon) | 1.51 | Doxorubicin | Not Specified | Not Specified |
| 1,2,3-Triazole-Pyrazole Hybrid (163)[1] | HepG-2 (Liver) | 12.22 | Doxorubicin | 11.21 | Not Specified |
| 1,2,3-Triazole-Pyrazole Hybrid (163)[1] | HCT-116 (Colon) | 14.16 | Doxorubicin | 12.46 | Not Specified |
| 1,2,3-Triazole-Pyrazole Hybrid (163)[1] | MCF-7 (Breast) | 14.64 | Doxorubicin | 13.45 | Not Specified |
| Indole-Pyrazole Hybrid (33)[2] | HCT-116 (Colon) | <23.7 | Doxorubicin | 24.7-64.8 | CDK2 Inhibition |
| Indole-Pyrazole Hybrid (34)[2] | HCT-116 (Colon) | <23.7 | Doxorubicin | 24.7-64.8 | CDK2 Inhibition |
| Benzoxazine-Pyrazole Hybrid (22)[2] | MCF-7 (Breast) | 2.82-6.28 | Etoposide | Not Specified | EGFR Inhibition |
| Benzoxazine-Pyrazole Hybrid (23)[2] | MCF-7 (Breast) | 2.82-6.28 | Etoposide | Not Specified | EGFR Inhibition |
| Pyrazole Carbaldehyde Derivative (43)[2] | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | PI3 Kinase Inhibition |
| Morpholine-Benzimidazole-Pyrazole Hybrid (15)[2] | MCF-7 (Breast) | 0.042 | Combretastatin A-4 | Not Specified | Tubulin Polymerization Inhibition |
| Pyrazolone-Pyrazole Derivative (27)[2] | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | VEGFR-2 Reduction |
| Pyrazole Derivative (5b)[3] | K562 (Leukemia) | 0.021 | ABT-751 | Not Specified | Tubulin Polymerization Inhibition |
| Pyrazole Derivative (5b)[3] | A549 (Lung) | 0.69 | ABT-751 | Not Specified | Tubulin Polymerization Inhibition |
| Pyrazole Derivative (5e)[3] | K562, MCF-7, A549 | Potent | ABT-751 | Not Specified | Tubulin Polymerization Inhibition |
| Pyrazole Derivative (4a)[4] | Not Specified | Good | Ampicillin | Not Specified | Anticancer |
| Pyrazole-based Compound (5a)[5] | HepG2 (Liver) | IC50 = 0.267 µM | Sorafenib | IC50 = 0.03 µM | Dual VEGFR2/CDK-2 Inhibition |
| Pyrazole-based Compound (6b)[5] | HepG2 (Liver) | IC50 = 0.2 µM | Sorafenib | IC50 = 0.03 µM | Dual VEGFR2/CDK-2 Inhibition |
Table 2: Anti-inflammatory Activity
| Novel Pyrazole Compound | Assay | IC50/ED50 | Existing Drug | IC50/ED50 | Target/Mechanism |
| 1,3,4,5-Tetrasubstituted Pyrazole (117a)[1] | In vitro anti-inflammatory | 93.80% inhibition | Diclofenac Sodium | 90.21% inhibition | Not Specified |
| Substituted Pyrazole Derivative (127)[1] | Carrageenan-induced rat paw edema | ED50 = 65.6 µmol/kg | Celecoxib | ED50 = 78.8 µmol/kg | COX-1/COX-2 Inhibition |
| Pyrazole Derivative (4)[6] | Not Specified | Better than standard | Diclofenac Sodium | Not Specified | Not Specified |
| Pyrazoline (2g)[7] | Lipoxygenase inhibition | IC50 = 80 µM | Not Specified | Not Specified | LOX Inhibition |
| Pyrazole Derivative (5b)[8] | Carrageenan-induced rat paw edema | Potent | Nimesulide | Not Specified | COX-2 Inhibition |
| 1,3,4-Trisubstituted Pyrazole (5a)[8] | Carrageenan-induced rat paw edema | ≥84.2% inhibition | Diclofenac | 86.72% inhibition | Not Specified |
| Indole-based Pyrazole (7c)[8] | Not Specified | Promising | Indomethacin | Not Specified | Not Specified |
| Pyrazole Integrated Benzophenone (9b, 9d, 9f)[8] | Not Specified | Active | Indomethacin | Not Specified | Not Specified |
| Pyrazole Derivative (8d)[8] | Not Specified | Comparable | Diclofenac Sodium, Celecoxib | Not Specified | Not Specified |
| Pyrazole-Oxadiazole Derivative (24)[8] | Not Specified | Better than standard | Phenylbutazone | Not Specified | Not Specified |
| 1-Thiocarbamoyl Pyrazole (3k)[8] | Carrageenan-induced edema | Comparable | Indomethacin | Not Specified | MAO-B Inhibition |
Table 3: Antimicrobial Activity
| Novel Pyrazole Compound | Microorganism | MIC (µg/mL) | Existing Drug | MIC (µg/mL) |
| Pyrazole Derivative (3)[6] | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |
| Pyrazole Derivative (4)[6] | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |
| Pyrazole Derivative (2)[6] | Aspergillus niger | 1 | Clotrimazole | Not Specified |
| Pyrazolyl 1,3,4-Thiadiazine (21a)[9] | Aspergillus niger | 2.9-7.8 | Clotrimazole | Not Specified |
| Pyrazolyl 1,3,4-Thiadiazine (21a)[9] | Staphylococcus aureus | 62.5-125 | Chloramphenicol | Not Specified |
| Pyrazolyl 1,3,4-Thiadiazine (21a)[9] | Bacillus subtilis | 62.5-125 | Chloramphenicol | Not Specified |
| Pyrazolyl 1,3,4-Thiadiazine (21a)[9] | Klebsiella pneumoniae | 62.5-125 | Chloramphenicol | Not Specified |
| Pyrazoline (9)[10] | Staphylococcus and Enterococcus strains (including MDR) | 4 | Not Specified | Not Specified |
| Pyrazole-pyridine Derivative (4a)[4] | E. coli, S. aureus, S. epidermidis, Klebsiella sp. | Good | Ampicillin | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays mentioned in the comparative data tables.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrazole compounds and the standard drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.[8]
-
MTT Addition: Remove the medium and add 20-28 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plates for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[8][11]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1][8] Read the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[1][8] A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions before the experiment.
-
Compound Administration: Administer the novel pyrazole compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium, Indomethacin) orally or intraperitoneally. A control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal to induce inflammation.[12][13]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12][13]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. The ED50 value (the dose that causes 50% inhibition of edema) can also be determined.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Procedure:
-
Enzyme and Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, a cofactor solution (containing hematin, glutathione, and a suitable buffer like Tris-HCl), and the substrate (arachidonic acid).[14]
-
Incubation with Inhibitor: In a 96-well plate, add the enzyme solution, cofactor solution, and the test compound (novel pyrazole or standard drug like Celecoxib) at various concentrations. Incubate at room temperature for a short period (e.g., 5-10 minutes).[14]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution.
-
Detection: The activity of the COX enzyme can be measured using various methods, including:
-
Colorimetric Assay: Monitoring the appearance of an oxidized product at a specific wavelength (e.g., 590 nm).[15]
-
Fluorometric Assay: Measuring the fluorescence of a probe that reacts with the product of the COX reaction.
-
LC-MS/MS: Quantifying the production of specific prostaglandins (e.g., PGE2).[16]
-
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (IC50 COX-1 / IC50 COX-2) can then be calculated.
Tubulin Polymerization Inhibition Assay
This assay assesses the ability of a compound to interfere with the polymerization of tubulin into microtubules, a critical process for cell division.
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), GTP, and a fluorescent reporter that binds to polymerized microtubules.[3]
-
Compound Incubation: In a 96-well plate, add the test compounds (novel pyrazoles or known inhibitors like Nocodazole and enhancers like Paclitaxel) at various concentrations.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to the wells. Initiate polymerization by raising the temperature to 37°C.[3]
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the fluorescence intensity versus time. Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of fluorescence increase. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Antimicrobial Minimum Inhibitory Concentration (MIC) Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton broth).[9][17]
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a serial two-fold dilution of the novel pyrazole compounds and standard antibiotics in the broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.[9]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[9]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[17]
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorbyt.com [biorbyt.com]
- 13. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Guide to the Validation of Analytical Methods for (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, consistency, and reliability of data. This guide provides a comparative overview of potential analytical methods for the quantitative determination of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine, a pyrazole derivative of interest in pharmaceutical development. The methods and data presented are based on established practices for similar pyrazole compounds and are in accordance with ICH guidelines.[1][2][3]
Comparison of Analytical Methods
The selection of an analytical method is contingent on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent two robust options for quantification. Spectroscopic methods such as UV-Vis, while useful for preliminary analysis, are often used in conjunction with chromatographic techniques for validated quantitative work.
Method Performance Comparison
The following table summarizes the typical performance characteristics of RP-HPLC and GC-MS methods for the analysis of pyrazole derivatives, which can be extrapolated for the validation of methods for this compound.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Typical Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | ≥ 0.998[1] | ≥ 0.995 | ≥ 0.99[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for assay[2] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 2%[2] |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3-5%[2] |
| Limit of Detection (LOD) | 4 µg/mL[1] | Lower (ng/mL to pg/mL range) | S/N ratio of 3:1[2] |
| Limit of Quantitation (LOQ) | 15 µg/mL[1] | Lower (ng/mL to pg/mL range) | S/N ratio of 10:1[2] |
| Specificity | High, based on retention time and UV spectrum | Very high, based on retention time and mass spectrum | No interference from blank/placebo[2] |
| Robustness | Insensitive to minor changes in mobile phase, flow rate, temperature.[1] | Insensitive to minor changes in oven temperature program, carrier gas flow. | %RSD within acceptance criteria[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable analytical data.
RP-HPLC Method Protocol
This protocol is a representative example for the quantitative analysis of pyrazole derivatives.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : Eclipse XDB C18 (150mm x 4.6mm, 5µm).[1]
-
Mobile Phase : A mixture of 0.1% trifluoroacetic acid in water and methanol (20:80 v/v).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 25 ± 2°C.[1]
-
Detection Wavelength : 206 nm.[1]
-
Injection Volume : 5.0 µL.[1]
-
Sample Preparation :
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 to 150 µg/mL.[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
GC-MS Method Protocol
This protocol provides a general framework for the analysis of pyrazole compounds.
-
Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms).[4]
-
Injector Temperature : 250 °C.[4]
-
Oven Program : Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.[4]
-
Carrier Gas : Helium at a constant flow rate.[4]
-
Ionization Mode : Electron Ionization (EI).
-
Sample Preparation :
-
Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentration range.
-
If necessary, derivatization may be performed to improve volatility and chromatographic performance.
-
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation according to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Logical Relationship of Validation Parameters
This diagram shows the hierarchical relationship and interdependence of key validation parameters.
References
A Comparative Analysis of the Anti-Inflammatory Properties of Pyrazole Derivatives: Celecoxib, Phenylbutazone, and SC-558
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of three notable pyrazole derivatives: Celecoxib, a widely-used selective COX-2 inhibitor; Phenylbutazone, a classic non-selective COX inhibitor; and SC-558, another potent and selective COX-2 inhibitor. This objective analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Anti-Inflammatory Activity
The anti-inflammatory activity of these pyrazole derivatives is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes. The following table summarizes their half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate greater potency.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | >100 | 0.06 | >1667 |
| Phenylbutazone | 10 | 23 | 0.43 |
| SC-558 | 10.5 | 0.0093 | 1129 |
Data for Celecoxib and SC-558 are from the same study to ensure direct comparability. Phenylbutazone data is from a separate study and is indicative of its non-selective profile.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of pyrazole derivatives are mediated through complex signaling cascades. The diagrams below illustrate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response and are modulated by these compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of a compound's inhibitory activity against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction buffer containing Tris-HCl and heme.
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add TMPD, the colorimetric substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
LPS-Stimulated Macrophage Assay for Cytokine Production
This assay is used to evaluate the effect of a compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for nitric oxide measurement (optional)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (no compound) and a negative control (no LPS stimulation).
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
(Optional) Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Determine the effect of the compound on cytokine and NO production by comparing the treated groups to the LPS-stimulated vehicle control.
Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for assessing the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in sterile saline)
-
Test compounds (formulated for oral or intraperitoneal administration)
-
Plebismometer or digital calipers
-
Animal handling equipment
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each animal using a plebismometer or calipers.
-
Administer the test compound or vehicle to the animals at a specific dose. A positive control group receiving a known anti-inflammatory drug (e.g., Indomethacin) should be included.
-
After a set time (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
This guide provides a foundational comparison of these pyrazole derivatives. Further in-depth studies are encouraged to fully elucidate their therapeutic potential and mechanisms of action.
Safety Operating Guide
Safe Disposal of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine, a clear and compliant disposal plan is essential to protect personnel and the environment. This guide provides a step-by-step approach to the safe disposal of this compound, based on available safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management.
It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities before handling or disposing of any chemical waste.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical safety goggles or a face shield.[2]
-
Wear nitrile gloves.[3]
-
Handle the compound in a well-ventilated area or a chemical fume hood.[1][4]
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal company.[3][5] High-temperature incineration is a common and effective method for such compounds.[3]
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[3]
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[6]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are grossly contaminated with the compound should be placed in the same solid waste container.[3]
2. Container Labeling:
Proper labeling is crucial for safety and compliance. The waste container must be clearly labeled with:
-
The chemical name: "this compound".
-
The words "Hazardous Waste".[7]
-
Appropriate hazard warnings (e.g., "Irritant," "Harmful").[3]
-
The date when the waste was first added to the container.[7]
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[3]
-
This area should be well-ventilated, cool, and dry, and away from incompatible materials such as acids and oxidizing agents.[1][5]
-
Ensure the container is tightly closed to prevent leaks or the release of fumes.[1][5]
4. Professional Disposal:
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[3]
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[3][5]
Never dispose of this compound down the drain or in regular trash, as it can be harmful to aquatic life and ecosystems. [5][6]
Hazard Profile of Structurally Similar Pyrazole Derivatives
Due to the absence of a specific SDS for this compound, the hazard profile has been inferred from analogous compounds. This "worst-case" approach ensures a high margin of safety.
| Hazard Category | Finding |
| Acute Oral Toxicity | Harmful if swallowed.[2][8] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[3] |
Experimental Protocols for Hazard Assessment
The hazard assessments for surrogate molecules are typically conducted using standardized methodologies:
-
Acute Oral Toxicity: Generally determined using methods like the OECD Test Guideline 423.
-
Skin Irritation: Assessed using in vitro methods like the reconstructed human epidermis (RhE) test (OECD Test Guideline 439).
-
Eye Irritation: Evaluated using methods such as the bovine corneal opacity and permeability (BCOP) test (OECD Test Guideline 437).
-
Environmental Hazards: Determined through tests for biodegradability (e.g., OECD Test Guideline 301) and aquatic toxicity (e.g., OECD Test Guideline 202 for Daphnia sp.).
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Workflow for the proper disposal of this compound.
Caption: Rationale for treating the compound as hazardous waste.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guidance for Handling (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on available safety data and best practices for handling similar chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment (PPE).
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Disposable gloves should be changed frequently and immediately if contaminated.[2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1][2] |
| Skin and Body Protection | A laboratory coat must be worn at all times.[2][3] For larger quantities or when there is a significant risk of contamination, additional protective clothing may be necessary. |
| Respiratory Protection | All handling of the compound, especially in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation.[4] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational before starting any work.[4]
-
An eye wash station and safety shower should be readily accessible.[5]
-
Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[2]
2. Handling:
-
When weighing the compound, use a tared weigh boat inside the fume hood to minimize exposure to dust.
-
Handle the container with care to avoid generating dust.[2]
-
Slowly transfer the weighed solid into the reaction vessel.
3. Storage:
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1] Consult local regulations for specific disposal requirements.[6]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[2] These items should be collected in a designated, labeled hazardous waste container.[2]
-
Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers. Do not discharge to sewer systems.[8]
Experimental Workflow
Caption: Workflow for handling this compound.
This structured approach ensures that all safety precautions are taken at each step of the process, from preparation to disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
